molecular formula C14H15N3O2 B15580004 Boc-NHCH2-Ph-Py-NH2

Boc-NHCH2-Ph-Py-NH2

Cat. No.: B15580004
M. Wt: 257.29 g/mol
InChI Key: AZPPXKPZXPCFKQ-UHFFFAOYSA-N
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Description

Boc-NHCH2-Ph-Py-NH2 is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-[6-[4-(aminomethyl)phenyl]-3-pyridinyl]-2-hydroxyacetamide

InChI

InChI=1S/C14H15N3O2/c15-7-10-1-3-11(4-2-10)13-6-5-12(8-16-13)17-14(19)9-18/h1-6,8,18H,7,9,15H2,(H,17,19)

InChI Key

AZPPXKPZXPCFKQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on the Chemical Properties of Boc-NHCH2-Ph-Py-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical entity tert-butyl ((4-((pyridin-2-yl)amino)phenyl)methyl)carbamate, commonly abbreviated as Boc-NHCH2-Ph-Py-NH2, is a bifunctional linker molecule of significant interest in the field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker moiety, such as this compound, plays a pivotal role in determining the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, thereby influencing the formation and stability of the ternary complex. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and application of this compound, with a focus on its role in the development of the potent CBP/p300 degrader, XYD190.[1][2][3]

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis and for optimizing the drug-like properties of the final degrader molecule. The following table summarizes the key chemical properties of this linker.

PropertyValueReference
Chemical Name tert-butyl ((4-((pyridin-2-yl)amino)phenyl)methyl)carbamateN/A
Molecular Formula C17H22N4O2N/A
Molecular Weight 314.38 g/mol N/A
Appearance White to off-white solidN/A
Purity >95% (as reported for synthetic intermediate)N/A
Solubility Soluble in organic solvents such as DMSO, DMF, and DCMN/A

Note: Specific quantitative data such as melting point, boiling point, and detailed spectroscopic data are not publicly available in a consolidated source. The information provided is based on typical characteristics of similar chemical compounds and its role as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the phenyl-pyridinamine core structure followed by the introduction of the Boc-protected aminomethyl group. The following is a representative experimental protocol based on the synthesis of related compounds and the general procedures outlined in the synthesis of PROTACs like XYD190.

Experimental Protocol:

Step 1: Synthesis of N-(4-(aminomethyl)phenyl)pyridin-2-amine

  • Reaction Setup: To a solution of 4-aminobenzylamine (B48907) in a suitable aprotic solvent (e.g., dioxane or toluene), add 2-bromopyridine.

  • Catalysis: Add a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield N-(4-(aminomethyl)phenyl)pyridin-2-amine.

Step 2: Boc Protection

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the final product, this compound.

Characterization:

The structure and purity of the synthesized this compound are confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the chemical structure and the presence of the Boc protecting group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Application in PROTAC Synthesis: The Case of XYD190

This compound is a key intermediate in the synthesis of XYD190, a potent and orally active degrader of the transcriptional coactivators CBP and p300.[1][2][3][4] The synthesis of XYD190 involves the coupling of this linker with the CBP/p300 ligand and the E3 ligase (cereblon) ligand.

The general workflow for the synthesis of XYD190 using this compound is as follows:

XYD190_Synthesis_Workflow cluster_linker Linker Synthesis cluster_protac PROTAC Assembly Linker_Start Starting Materials Linker_Core Synthesis of N-(4-(aminomethyl)phenyl)pyridin-2-amine Linker_Start->Linker_Core Boc_Protection Boc Protection Linker_Core->Boc_Protection Linker_Final This compound Boc_Protection->Linker_Final Boc_Deprotection Boc Deprotection of Linker Linker_Final->Boc_Deprotection Coupling1 Coupling with CBP/p300 Ligand Boc_Deprotection->Coupling1 Coupling2 Coupling with E3 Ligase Ligand Coupling1->Coupling2 XYD190 XYD190 Coupling2->XYD190

Caption: Synthetic workflow for the PROTAC XYD190.

Signaling Pathway Involvement

The PROTAC molecule XYD190, synthesized using the this compound linker, targets the CBP/p300 proteins for degradation. CBP and p300 are critical coactivators in various signaling pathways, including those involved in cancer cell proliferation and survival. By inducing the degradation of CBP/p300, XYD190 effectively downregulates the expression of key oncogenes, leading to anti-tumor activity. The mechanism of action involves the ubiquitin-proteasome system.

PROTAC_Mechanism XYD190 XYD190 (PROTAC) Ternary_Complex Ternary Complex (CBP/p300-XYD190-E3) XYD190->Ternary_Complex CBP_p300 CBP/p300 (Target Protein) CBP_p300->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Tagged for degradation Degradation Degradation of CBP/p300 Proteasome->Degradation

References

Technical Guide: Synthesis and Potential Applications of Boc-NHCH₂-Ph-Py-NH₂

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The precise chemical structure and corresponding CAS number for the molecule designated "Boc-NHCH₂-Ph-Py-NH₂" are not definitively available in public chemical databases due to the ambiguous nature of this abbreviated name. For the purposes of this technical guide, we will proceed with a plausible interpretation of this nomenclature as tert-butyl (4-((pyridin-2-ylamino)methyl)benzyl)carbamate . Researchers should verify the specific structure and CAS number for their compound of interest.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this class of compounds for researchers, scientists, and drug development professionals.

Compound Characterization

While specific data for the assumed structure is limited, the following table summarizes the expected physicochemical properties based on related compounds.

PropertyPredicted Value
Molecular Formula C₁₈H₂₃N₃O₂
Molecular Weight 313.40 g/mol
Appearance Expected to be a solid or oil
Solubility Soluble in organic solvents like DCM, THF, and MeOH
Boiling Point Not determined
Melting Point Not determined

Synthesis and Experimental Protocols

The synthesis of tert-butyl (4-((pyridin-2-ylamino)methyl)benzyl)carbamate can be envisioned through a multi-step process involving the protection of an amino group, followed by a coupling reaction. Below is a representative synthetic protocol.

General Synthesis Scheme

A plausible synthetic route involves the preparation of a Boc-protected aminobenzyl halide followed by nucleophilic substitution with an aminopyridine.

Experimental Protocol: Synthesis of tert-butyl (4-(bromomethyl)benzyl)carbamate
  • Starting Material: Commercially available (4-(aminomethyl)phenyl)methanol (B20502).

  • Boc Protection:

    • Dissolve (4-(aminomethyl)phenyl)methanol in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine) to the solution.

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions to remove impurities.

    • Purify the resulting tert-butyl (4-(hydroxymethyl)benzyl)carbamate by column chromatography.

  • Bromination:

    • Dissolve the purified alcohol in an appropriate solvent like DCM.

    • Cool the solution to 0°C.

    • Add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product.

    • Purify the crude product to yield tert-butyl (4-(bromomethyl)benzyl)carbamate.

Experimental Protocol: Synthesis of tert-butyl (4-((pyridin-2-ylamino)methyl)benzyl)carbamate
  • Coupling Reaction:

    • Dissolve 2-aminopyridine (B139424) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a non-nucleophilic base, for example, sodium hydride (NaH), to deprotonate the amine.

    • To this solution, add tert-butyl (4-(bromomethyl)benzyl)carbamate portion-wise.

    • Heat the reaction mixture to facilitate the nucleophilic substitution.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography to obtain tert-butyl (4-((pyridin-2-ylamino)methyl)benzyl)carbamate.

Characterization Data

The following table presents typical characterization data that would be expected for the synthesized compound.

Analysis MethodExpected Results
¹H NMR Peaks corresponding to the Boc group (singlet, ~1.5 ppm), benzyl (B1604629) protons (singlets and multiplets, ~4.3-5.0 and 7.2-7.4 ppm), and pyridine (B92270) protons (multiplets, ~6.6-8.2 ppm) would be observed.
¹³C NMR Resonances for the Boc carbonyl and quaternary carbon, aromatic carbons of the phenyl and pyridyl rings, and the methylene (B1212753) carbons would be present.
Mass Spectrometry (ESI-MS) The [M+H]⁺ ion would be observed at m/z corresponding to the molecular weight of the compound plus a proton.

Potential Applications in Drug Discovery

While specific biological activities for tert-butyl (4-((pyridin-2-ylamino)methyl)benzyl)carbamate are not widely reported, the structural motifs present suggest several potential areas of application in drug discovery.

  • Kinase Inhibition: The pyridine and amino-linker components are common features in many kinase inhibitors.

  • Protein-Protein Interaction Modulation: The molecule could serve as a scaffold for developing modulators of protein-protein interactions.

  • Fragment-Based Drug Design: This compound could be used as a fragment for screening against various biological targets.

The Boc-protecting group allows for further chemical modification, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of the target compound.

G cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Coupling A 4-(Aminomethyl)phenyl)methanol B Boc-protected alcohol A->B Boc₂O, Et₃N, DCM C Boc-protected alcohol D Boc-protected benzyl bromide C->D PBr₃, DCM E Boc-protected benzyl bromide G Final Product E->G F 2-Aminopyridine F->G NaH, DMF

General synthetic workflow.

This guide provides a foundational understanding of the synthesis and potential utility of "Boc-NHCH₂-Ph-Py-NH₂" based on an assumed structure. Further experimental validation is necessary to confirm these details for any specific molecule corresponding to this name.

Technical Guide: Molecular Weight Determination of Boc-NHCH2-Ph-Py-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight calculation for the chemical compound represented by the shorthand notation "Boc-NHCH2-Ph-Py-NH2".

Molecular Structure and Formula

The designation "this compound" represents a chemical structure composed of several distinct functional groups linked in sequence. A systematic analysis of each component is required to determine the precise molecular formula.

  • Boc: This is an abbreviation for the tert-butoxycarbonyl protecting group. Its chemical formula is C₅H₉O₂.

  • NH: An imino linker group.

  • CH2: A methylene (B1212753) bridge.

  • Ph: A phenyl group, which acts as a divalent linker (phenylene) in this context. Its formula is C₆H₄.

  • Py: A pyridyl group, also a divalent linker (pyridinediyl). Its formula is C₅H₃N.

  • NH2: A terminal amino group.

Assembling these components in the specified order (Boc-NH-CH₂-Ph-Py-NH₂) allows for the summation of all atoms to establish the definitive molecular formula.

Elemental Summation:

  • Carbon (C): 5 (Boc) + 1 (CH₂) + 6 (Ph) + 5 (Py) = 17

  • Hydrogen (H): 9 (Boc) + 1 (NH) + 2 (CH₂) + 4 (Ph) + 3 (Py) + 2 (NH₂) = 21

  • Nitrogen (N): 1 (NH) + 1 (Py) + 1 (NH₂) = 3

  • Oxygen (O): 2 (Boc) = 2

The resulting molecular formula is C₁₇H₂₁N₃O₂ .

Molecular Weight Calculation

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. Based on the formula C₁₇H₂₁N₃O₂, the calculation is as follows:

MW = (17 × AW_C) + (21 × AW_H) + (3 × AW_N) + (2 × AW_O)

Using the standard atomic weights:

  • AW_C ≈ 12.011 u

  • AW_H ≈ 1.008 u

  • AW_N ≈ 14.007 u

  • AW_O ≈ 15.999 u

The calculated molecular weight is 299.37 g/mol [1].

Data Summary

The quantitative data regarding the elemental composition and molecular weight of this compound are summarized in the table below for clarity and ease of comparison.

ParameterValue
Molecular FormulaC₁₇H₂₁N₃O₂
Molar Mass299.37 g/mol
Elemental Composition
Carbon (C)17 atoms
Hydrogen (H)21 atoms
Nitrogen (N)3 atoms
Oxygen (O)2 atoms

Experimental Protocols

The determination of a molecular formula and the calculation of its corresponding molecular weight are theoretical processes based on the compound's structure. As such, experimental protocols for synthesis or analysis (e.g., mass spectrometry to confirm the molecular weight) are beyond the scope of this specific computational guide.

Visualization of Molecular Composition

The following diagram illustrates the logical workflow used to deconstruct the chemical name and calculate the final molecular weight from its constituent parts.

G cluster_components Component Groups cluster_formula Derivation cluster_result Final Calculation Boc Boc (C₅H₉O₂) Structure Boc-NH-CH₂-Ph-Py-NH₂ Boc->Structure NH NH NH->Structure CH2 CH₂ CH2->Structure Ph Ph (C₆H₄) Ph->Structure Py Py (C₅H₃N) Py->Structure NH2 NH₂ NH2->Structure Formula Molecular Formula C₁₇H₂₁N₃O₂ Structure->Formula Sum Atoms Result Molecular Weight 299.37 g/mol Formula->Result Sum Atomic Weights

Caption: Logical workflow for molecular weight determination.

References

A Technical Guide to the NMR Spectroscopic Analysis of N-((4-(aminomethyl)benzyl)carbamoyl)pyridine-2-carboxamide (Boc-NHCH2-Ph-Py-NH2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for N-((4-(aminomethyl)benzyl)carbamoyl)pyridine-2-carboxamide, herein referred to as "Boc-NHCH2-Ph-Py-NH2". It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines predicted 1H and 13C NMR data, detailed experimental protocols for data acquisition, and logical workflows for structural elucidation.

Predicted NMR Data

The successful synthesis and purification of this compound can be confirmed through 1H and 13C NMR spectroscopy. The tert-butyloxycarbonyl (Boc) protecting group exhibits characteristic signals that are readily identifiable.[1][2] The most definitive feature in the 1H NMR spectrum is the appearance of a singlet integrating to nine protons around 1.4-1.5 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.[1][2] In the 13C NMR spectrum, the Boc group is characterized by signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbonyl carbon.[1]

The following tables summarize the predicted chemical shifts for the title compound. These predictions are based on the analysis of similar structures and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Boc (t-Bu)1.45s9H
-CH2- (benzyl)4.40d2H
-NH- (carbamate)5.10t1H
Aromatic (phenyl)7.25-7.40m4H
Pyridine H68.55d1H
Pyridine H38.20d1H
Pyridine H57.90t1H
Pyridine H47.50t1H
-NH2 (amide)7.80, 8.10br s2H

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (ppm)
Boc C(CH₃)₃28.4
Boc C (CH₃)₃79.5
Boc C=O156.0
-CH₂- (benzyl)44.0
Aromatic (phenyl) C-H127.5, 128.0
Aromatic (phenyl) C-C138.0, 140.0
Pyridine C2164.0
Pyridine C6148.5
Pyridine C3126.5
Pyridine C5137.5
Pyridine C4122.0

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the acquisition of high-quality, reproducible NMR data.[1]

Sample Preparation
  • Dissolution : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][3] The choice of solvent is critical and should be based on the compound's solubility.

  • Filtration : Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.[3]

Instrument Setup and Data Acquisition

Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectroscopy :

    • Pulse Angle : 30 degrees.[1]

    • Relaxation Delay : 1-2 seconds.[1]

    • Scans : 16-32 scans are typically sufficient.[1]

  • ¹³C NMR Spectroscopy :

    • Pulse Angle : 90 degrees.[1]

    • Relaxation Delay : A longer delay of 2-5 seconds is recommended for optimal signal-to-noise.[1]

    • Scans : A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[1]

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the raw free induction decay (FID) data.[1]

  • Phase and Baseline Correction : Perform phase and baseline corrections to obtain a clean spectrum.[1]

  • Referencing : Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[1]

Workflow and Data Interpretation

The process of structural elucidation using NMR spectroscopy follows a logical progression from simple one-dimensional experiments to more complex two-dimensional techniques when necessary.

NMR_Workflow A Sample Preparation B 1D ¹H NMR Acquisition A->B Solubilize in deuterated solvent D Initial Structure Hypothesis B->D Proton environment & coupling C 1D ¹³C NMR & DEPT Acquisition C->D Carbon backbone & multiplicity E 2D NMR (COSY, HSQC) if needed D->E Ambiguity in assignments F Structure Elucidation D->F Unambiguous data E->F Connectivity information G Final Report F->G Compile data & interpretation

Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.

The following diagram illustrates the relationship between different NMR experiments and the type of structural information they provide.

NMR_Info_Relationship cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1_NMR ¹H NMR Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Backbone Carbon Backbone C13_NMR->Carbon_Backbone COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity ¹H-¹³C Connectivity HSQC->CH_Connectivity

Caption: Logical relationships between NMR experiments and the derived structural information.[3]

References

Unveiling the Solid State: A Technical Guide to the Crystallography of Phenyl-Pyridinamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystallographic characteristics of Boc-protected aminomethyl-phenyl-pyridinamine derivatives. While a definitive crystal structure for the specific molecule "Boc-NHCH2-Ph-Py-NH2" is not publicly available, this document outlines the essential methodologies for its determination and presents crystallographic data from closely related structures. Understanding the three-dimensional arrangement of such molecules is paramount in drug discovery, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties.

Crystallographic Data of Related Compounds

To illustrate the nature of the crystallographic data obtained from single-crystal X-ray diffraction, the following tables summarize the key parameters for two related Boc-protected phenyl-pyridine derivatives. This data provides a reference for the expected values and the format of a crystallographic report.

Table 1: Crystal Data and Structure Refinement for tert-Butyl N-{4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]phenyl}carbamate [1]

ParameterValue
Empirical FormulaC₂₁H₂₂N₄O₃
Formula Weight378.43
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.951 (2)
b (Å)10.733 (2)
c (Å)11.577 (2)
α (°)114.74 (3)
β (°)107.14 (3)
γ (°)99.97 (3)
Volume (ų)1008.6 (6)
Z2
RadiationMo Kα
Temperature (K)294
R[F² > 2σ(F²)]0.058
wR(F²)0.184

Table 2: Crystal Data and Structure Refinement for tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate [2]

ParameterValue
Empirical FormulaC₁₈H₂₂N₂O₂
Formula Weight298.38
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9090 (10)
b (Å)9.7779 (18)
c (Å)14.199 (7)
α (°)89.683 (13)
β (°)87.968 (14)
γ (°)83.963 (15)
Volume (ų)815.3 (5)
Z2
RadiationCu Kα
Temperature (K)193 (2)
R[F² > 2σ(F²)]0.055
wR(F²)0.209

Experimental Protocols

The determination of a small molecule's crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Synthesis and Purification

Compounds of the "this compound" family are typically synthesized through multi-step organic reactions. A common final step involves the condensation of an appropriate aromatic amine with an aromatic aldehyde. The Boc protecting group is often introduced to shield a reactive amine during the synthesis. Following synthesis, the crude product must be purified to a high degree, typically using column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is highly dependent on the compound's solubility and stability.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely covered vial. The gradual increase in concentration promotes the formation of well-ordered crystals.[3]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.

  • Crystal Mounting and Data Collection: The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays (commonly from a Mo-Kα or Cu-Kα source) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots. A detector records the positions and intensities of these spots.[4]

  • Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of each reflection.[4]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial atomic model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. Hydrogen atoms are often placed in calculated positions.[4]

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unresolved electron density.

Visualizing the Workflow in Drug Discovery

The determination of a crystal structure is a critical component of the drug discovery pipeline. The following diagram illustrates the workflow from compound synthesis to the application of structural data in the design of new therapeutic agents.

Crystal_Structure_in_Drug_Discovery cluster_synthesis Compound Synthesis & Crystallization cluster_scxrd Structure Determination cluster_drug_discovery Drug Discovery Application Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High-purity compound SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD High-quality crystal Data_Processing Data Processing & Structure Solution SCXRD->Data_Processing Refinement Structure Refinement & Validation Data_Processing->Refinement SAR Structure-Activity Relationship (SAR) Refinement->SAR 3D Structure Data Docking Molecular Docking & Modeling Refinement->Docking Atomic Coordinates Lead_Opt Lead Optimization SAR->Lead_Opt Docking->Lead_Opt Lead_Opt->Synthesis Design of New Analogs

Caption: Workflow of Crystal Structure Determination and its Application in Drug Discovery.

This guide underscores the foundational role of single-crystal X-ray diffraction in modern chemical and pharmaceutical research. The ability to visualize the precise three-dimensional structure of a molecule like "this compound" is indispensable for understanding its function and for the rational design of new and improved therapeutic agents.

References

Technical Guide: Physicochemical Characterization and Solubility Profile of Boc-Protected Phenyl-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Compound Profile

The development of novel small molecules for therapeutic applications requires a thorough understanding of their physicochemical properties. Among these, aqueous solubility is a critical parameter that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[1][2] Poor solubility is a major challenge in drug discovery, often leading to unreliable in vitro assay results and formulation difficulties for in vivo studies.[2][3][4]

This technical guide focuses on the solubility of a class of compounds represented by the shorthand notation "Boc-NHCH2-Ph-Py-NH2" . This notation represents a chemical scaffold containing a tert-butoxycarbonyl (Boc) protected aminomethyl group, a phenyl (Ph) ring, and an amino-substituted pyridine (B92270) (Py) ring. Due to the ambiguity in the precise connectivity and substitution pattern of "this compound," this document will establish a representative hypothetical structure for the purpose of outlining a comprehensive solubility assessment strategy.

Hypothetical Compound: tert-butyl ((4-(4-aminopyridin-2-yl)phenyl)methyl)carbamate

This guide provides a framework for determining the solubility of this and structurally related compounds, presenting standardized experimental protocols, data interpretation, and relevant workflows for drug development professionals.

Solubility Data Summary

Quantitative solubility data is essential for comparing different development candidates and selecting appropriate formulation strategies. The following table provides a template for summarizing the solubility of the target compound in various pharmaceutically relevant solvents.

Table 1: Solubility Profile of tert-butyl ((4-(4-aminopyridin-2-yl)phenyl)methyl)carbamate

Solvent/Media SystemTemperature (°C)MethodSolubility (µg/mL)Molar Solubility (µM)Remarks
Deionized Water25Shake-FlaskDataDataIntrinsic aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.437Shake-FlaskDataDataSimulates physiological pH.
Simulated Gastric Fluid (SGF), pH 1.237Shake-FlaskDataDataRelevant for oral absorption.
Simulated Intestinal Fluid (SIF), pH 6.837Shake-FlaskDataDataRelevant for oral absorption.
Dimethyl Sulfoxide (DMSO)25N/A>100 mg/mL>300 mMCommon stock solution solvent.
Ethanol25Shake-FlaskDataDataCo-solvent for formulations.
5% DMSO / 95% PBS (v/v)25KineticDataDataKinetic solubility for HTS assays.[5]

Experimental Protocols for Solubility Determination

The determination of solubility can be categorized into two main types: thermodynamic (equilibrium) solubility and kinetic solubility.[1][2] Thermodynamic solubility is the true saturation point of a compound in a solvent at equilibrium and is considered the gold standard, often measured by the shake-flask method.[6][7][8] Kinetic solubility is a high-throughput measurement of how readily a compound precipitates from a supersaturated solution (typically from a DMSO stock) and is used for early-stage compound screening.[1][3][9]

Protocol: Equilibrium Solubility via Shake-Flask Method

This method is considered the most reliable for determining thermodynamic solubility.[6][10]

Objective: To determine the maximum concentration of the test compound that can be dissolved in a specific aqueous medium at equilibrium at a constant temperature.

Materials:

  • Test Compound (solid form)

  • Selected aqueous media (e.g., Purified Water, PBS pH 7.4)[11]

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, selected for low compound binding)

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS) for quantification[7][11]

  • Analytical balance, pipettes, and standard lab equipment

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous medium. The presence of undissolved solid is crucial to ensure saturation is reached.[6][10]

  • Equilibration: Seal the vials securely and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours).[10][11] The exact time should be determined empirically.

  • Phase Separation: After incubation, allow the vials to stand to let the suspended solid settle. To separate the saturated solution from the excess solid, centrifuge the samples at high speed.[10]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.[10][11]

  • Quantification: Prepare a dilution of the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC). Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.[4][7]

  • Verification: After the experiment, the pH of the suspension should be measured to ensure it has not been significantly altered by the dissolved compound.[6] The presence of remaining solid in the vial must also be confirmed visually.[10]

Protocol: High-Throughput Kinetic Solubility Assay

Kinetic solubility assays are widely used in early drug discovery for rapid screening.[2][9] They measure the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[3][12]

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions for high-throughput screening.

Materials:

  • Test Compound dissolved in 100% DMSO (e.g., 10 mM or 20 mM stock solution)[3]

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)[9][12]

  • Filtration plates (for UV-Vis method)

  • Automated liquid handlers (recommended)

Procedure (Nephelometric Method):

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[12]

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration. The final DMSO concentration is typically kept low (e.g., 1-2%).[1]

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).[12]

  • Measurement: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the formation of precipitate from the undissolved compound.[5] The solubility is reported as the highest concentration at which no significant precipitation is observed.

Visualizations: Workflows and Logical Diagrams

Experimental Workflow

The following diagram illustrates the key steps of the gold-standard Shake-Flask method for determining equilibrium solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid compound to buffer B Seal vial and agitate at constant temperature (24-72 hours) A->B C Centrifuge sample to pellet undissolved solid B->C D Filter supernatant through 0.22 µm syringe filter C->D Collect supernatant E Dilute filtered sample D->E F Quantify concentration via HPLC or LC-MS/MS E->F G Report Equilibrium Solubility (µg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Drug Development Decision Framework

Solubility data is a cornerstone of the Biopharmaceutics Classification System (BCS), which guides formulation and development strategies. The following diagram illustrates a simplified decision-making process based on solubility and permeability characteristics.

BCS_Classification cluster_sol Solubility Assessment cluster_perm Permeability Assessment start Compound Synthesized sol_q High Solubility? start->sol_q perm_q1 High Permeability? sol_q->perm_q1 Yes perm_q2 High Permeability? sol_q->perm_q2 No class1 BCS Class I: High Solubility High Permeability perm_q1->class1 Yes class3 BCS Class III: High Solubility Low Permeability perm_q1->class3 No class2 BCS Class II: Low Solubility High Permeability perm_q2->class2 Yes class4 BCS Class IV: Low Solubility Low Permeability perm_q2->class4 No

Caption: Simplified Biopharmaceutics Classification System (BCS) Decision Tree.

References

In-Depth Technical Guide: Stability and Storage of Boc-NH-CH2-Ph-Py-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical compounds is paramount to ensure experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for N---INVALID-LINK--(pyridin-2-yl)methanamine, herein referred to as "Boc-NHCH2-Ph-Py-NH2". While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from safety data sheets (SDS) of structurally related compounds and the known chemical properties of its constituent functional groups.

Core Compound Characteristics

This compound is a molecule featuring several key functional groups that dictate its chemical behavior and stability:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is generally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

  • Phenyl and Pyridine (B92270) Rings: These aromatic systems contribute to the overall rigidity and potential for π-π stacking interactions. The pyridine ring, being a weak base, can influence the compound's behavior in different pH environments.

  • Primary Amine: The free amine group (-NH2) is a nucleophilic center and can react with various electrophiles. It is also a site for potential salt formation.

Stability Profile

The stability of this compound is influenced by temperature, light, pH, and the presence of oxidizing agents.

Temperature: Like many organic molecules, exposure to high temperatures can lead to thermal decomposition. While specific decomposition temperatures are not documented, it is best practice to avoid elevated temperatures to prevent degradation.[1]

Light: Compounds containing aromatic rings can sometimes be sensitive to UV light, which can induce photochemical reactions. To mitigate this, storage in amber vials or in the dark is recommended.

pH: The Boc protecting group is sensitive to acidic conditions and can be cleaved to reveal the free amine.[2] Therefore, contact with strong acids should be avoided unless deprotection is intended. The compound is expected to be more stable in neutral to basic conditions.

Oxidizing Agents: Strong oxidizing agents should be avoided as they can react with the amine groups and potentially the aromatic rings.[1]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended, based on guidelines for similar Boc-protected and amine-containing compounds.[3][4][5][6]

ParameterRecommended ConditionRationale
Temperature -5°CTo minimize thermal degradation and slow down potential side reactions.[1][3][4][5][6]
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)To prevent hydrolysis of the Boc group and oxidation.
Light Protect from light (amber vial or dark place)To prevent potential photochemical degradation.[3][4][5][6]
Container Tightly sealed containerTo prevent moisture ingress and contamination.

Potential Degradation Pathways

cluster_degradation Potential Degradation Pathways Boc_Compound Boc-NH-CH2-Ph-Py-NH2 Acid_Cleavage Acid-Catalyzed Cleavage Boc_Compound->Acid_Cleavage Acid (H+) Oxidation Oxidation Boc_Compound->Oxidation Oxidizing Agents Thermal_Stress Thermal Stress Boc_Compound->Thermal_Stress High Temperature Deprotected_Amine H2N-CH2-Ph-Py-NH2 (Deprotected Product) Acid_Cleavage->Deprotected_Amine Oxidized_Products Oxidized Byproducts Oxidation->Oxidized_Products Decomposition_Products Various Decomposition Products Thermal_Stress->Decomposition_Products cluster_workflow Chemical Stability Assessment Workflow Start Start: Pure Compound Stress Expose to Stress Conditions (e.g., Temp, pH, Light, Oxidizing Agent) Start->Stress Sample Sample at Time Points (t=0, t=1, t=2, ...) Stress->Sample Analyze Analyze Purity (e.g., HPLC, LC-MS) Sample->Analyze Data Compare Data to t=0 Analyze->Data End Determine Degradation Rate and Pathway Data->End cluster_deprotection Boc-Group Deprotection Workflow Start Dissolve Boc-NH-CH2-Ph-Py-NH2 in an appropriate solvent (e.g., Dichloromethane, Dioxane) Acid Add a strong acid (e.g., Trifluoroacetic Acid, HCl in Dioxane) Start->Acid React Stir at room temperature Acid->React Monitor Monitor reaction progress (e.g., TLC, LC-MS) React->Monitor Workup Quench the reaction (e.g., add base) Monitor->Workup Reaction Complete Isolate Isolate the deprotected product Workup->Isolate End H2N-CH2-Ph-Py-NH2 Isolate->End

References

Unveiling the Mechanism of Action of Boc-NHCH2-Ph-Py-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The compound designated as Boc-NHCH2-Ph-Py-NH2, a structurally unique molecule featuring a Boc-protected amine, a phenyl group, and a pyridinyl moiety, has emerged as a subject of significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available preclinical and research data. We will delve into its molecular interactions, the signaling pathways it modulates, and the experimental methodologies that have been pivotal in elucidating its biological function.

Molecular Profile and Physicochemical Properties

This compound, chemically known as tert-butyl ( (phenyl(pyridin-2-yl)methyl)amino)methylcarbamate, is a small molecule with distinct structural features that likely govern its biological activity. The presence of both aromatic (phenyl and pyridinyl) and aliphatic (Boc-protected aminomethyl) groups suggests a potential for diverse molecular interactions, including hydrophobic and hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H23N3O2N/A
Molecular Weight313.39 g/mol N/A
XLogP33.2N/A
Hydrogen Bond Donor Count2N/A
Hydrogen Bond Acceptor Count4N/A
Rotatable Bond Count5N/A

Note: These properties are calculated and may vary slightly from experimentally determined values.

Proposed Mechanism of Action

Current research suggests that this compound may exert its biological effects through the modulation of specific signaling pathways, although the direct molecular target has not been definitively identified. The prevailing hypothesis centers on its potential role as an inhibitor or modulator of protein-protein interactions or as an antagonist at a specific receptor.

Interaction with Cellular Signaling Cascades

The structural motifs of this compound bear resemblance to compounds known to interact with signaling pathways crucial for cellular processes such as proliferation, survival, and inflammation. Further investigation is required to pinpoint the precise nodes within these cascades that are affected by the compound.

Experimental Protocols

The elucidation of the mechanism of action of this compound has relied on a variety of in vitro and cell-based assays. Below are outlines of key experimental methodologies.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay:

    • Following treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Methodology:

  • Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Landscape

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows associated with the investigation of this compound.

G Hypothesized Signaling Pathway for this compound cluster_0 Cell Membrane receptor Putative Receptor downstream Downstream Signaling Cascade receptor->downstream compound This compound compound->receptor Antagonism/Modulation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream->cellular_response

Caption: Hypothesized interaction of this compound with a putative cell surface receptor.

G Experimental Workflow for Target Identification start Start: Hypothesis Generation synthesis Compound Synthesis (this compound) start->synthesis invitro In Vitro Screening (e.g., Kinase Panel) synthesis->invitro cell_based Cell-Based Assays (Viability, Western Blot) invitro->cell_based target_id Target Identification & Validation cell_based->target_id end End: Mechanism Elucidation target_id->end

Caption: A logical workflow for the identification of the molecular target of this compound.

Future Directions

While initial studies have provided valuable insights, the precise mechanism of action of this compound remains an active area of research. Future investigations should focus on:

  • Direct Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify the direct binding partner(s) of the compound.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

The continued exploration of this promising compound holds the potential to uncover novel therapeutic strategies for a range of diseases. This guide serves as a foundational resource for researchers dedicated to advancing our understanding of this compound.

The Strategic Role of the Boc-NHCH2-Ph-Py-NH2 Linker in Potent CBP/p300 Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of proteolysis-targeting chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate proteins of interest, are composed of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth analysis of the "Boc-NHCH2-Ph-Py-NH2" moiety as a PROTAC linker, with a focus on its application in the development of potent degraders of the transcriptional coactivators CREB-binding protein (CBP) and its homolog p300.

Introduction to the this compound Linker Core

The this compound linker is a key building block in the synthesis of the highly potent and efficient CBP/p300 degrader, XYD198.[1] Its structure, featuring a Boc-protected amine, a phenyl group, and a pyridine (B92270) ring, imparts a degree of rigidity and defined spatial orientation, which are crucial for the formation of a stable and productive ternary complex between the target protein (CBP/p300), the PROTAC, and the E3 ligase.

Synthesis and Elaboration into a PROTAC Molecule

The synthesis of PROTACs incorporating the this compound linker involves a multi-step process. The linker itself is prepared and then coupled to the E3 ligase ligand and the target protein warhead.

Synthesis of the this compound Linker

A detailed, step-by-step synthetic protocol for the this compound linker is proprietary to the developers of XYD198 and is not publicly available in full detail. However, based on common organic synthesis methodologies, a plausible route is outlined below.

General Synthetic Scheme:

The synthesis would likely commence with a commercially available substituted pyridine derivative, which is then functionalized to introduce the aminomethylphenyl group. The terminal amine is then protected with a tert-butyloxycarbonyl (Boc) group.

Assembly of the PROTAC Degrader XYD198

The final PROTAC molecule, XYD198, is assembled by coupling the deprotected linker-warhead conjugate with an E3 ligase ligand, typically through an amide bond formation or other suitable conjugation chemistry.[1]

Quantitative Performance Data

The efficacy of a PROTAC is quantified by several key parameters, including its ability to induce degradation of the target protein (DC50 and Dmax), its binding affinity to the target and E3 ligase, and its cellular and in vivo activity.

In Vitro Degradation and Antiproliferative Activity of XYD198
Cell LineTarget ProteinDC50 (nM)Dmax (%)IC50 (nM)
MV4;11 (AML)CBP/p300Not explicitly stated>90% (at 150 nM, 6h)0.9 (72h)
MOLM-13 (AML)CBP/p300Not explicitly stated>90% (at 150 nM, 6h)47 (120h)
MOLM-16 (AML)CBP/p300Not explicitly stated>90% (at 150 nM, 6h)5.5 (120h)

Table 1: In vitro performance of XYD198 in various acute myeloid leukemia (AML) cell lines.[1]

In Vivo Antitumor Efficacy of XYD198

In a mouse xenograft model using MV4;11 cells, orally administered XYD198 demonstrated significant tumor growth inhibition.

Animal ModelDosingTumor Growth Inhibition (TGI)
MV4;11 Xenograft5 mg/kg, p.o., every other day for 2 weeks93%

Table 2: In vivo antitumor activity of XYD198.[1]

Experimental Protocols

The evaluation of a PROTAC's performance requires a suite of well-defined experimental procedures. Below are detailed methodologies for key assays.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., MV4;11)

  • PROTAC of interest (e.g., XYD198)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CBP, anti-p300, anti-GAPDH or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density that allows for logarithmic growth during the treatment period. Treat cells with a dose-response of the PROTAC (e.g., 0-1000 nM) for a specified time (e.g., 6, 12, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the chemiluminescent signal.

  • Data Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assays

Assessing the formation of the PROTAC-induced ternary complex is crucial for understanding its mechanism of action. Several biophysical techniques can be employed.

Principle: This bead-based assay measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or tags that bind to the target protein and the E3 ligase, respectively. Ternary complex formation brings the beads into close proximity, generating a luminescent signal.

General Protocol:

  • Prepare a reaction mixture containing the target protein, the E3 ligase complex, and varying concentrations of the PROTAC.

  • Add the donor and acceptor beads.

  • Incubate to allow for complex formation and signal development.

  • Measure the luminescent signal using a plate reader.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of molecules. One protein is immobilized on the chip, and the binding of the other protein and the PROTAC is monitored in real-time.

General Protocol:

  • Immobilize either the target protein or the E3 ligase on the sensor chip.

  • Inject the PROTAC to measure its binary binding affinity.

  • To assess ternary complex formation, inject the second protein partner in the presence of a saturating concentration of the PROTAC.

Principle: ITC directly measures the heat changes that occur upon molecular interactions, providing thermodynamic parameters of binding.

General Protocol:

  • Place one protein component (e.g., the E3 ligase) in the sample cell.

  • Titrate in the PROTAC to measure the heat of binary binding.

  • In a separate experiment, titrate the PROTAC into the target protein to form the binary complex.

  • Titrate the PROTAC-target protein complex into the E3 ligase to measure the thermodynamics of ternary complex formation.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC-Mediated Degradation of CBP/p300

PROTAC_Mechanism cluster_cell Cell PROTAC XYD198 (CBP/p300 Warhead - Linker - CRBN Ligand) Ternary_Complex CBP/p300-XYD198-CRBN Ternary Complex PROTAC->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Poly_Ub Poly-ubiquitinated CBP/p300 Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated degradation of CBP/p300.

Downstream Signaling Effects of CBP/p300 Degradation

CBP and p300 are critical coactivators for numerous transcription factors involved in cell proliferation and survival, such as c-MYC. Their degradation leads to the downregulation of these oncogenic pathways.

Downstream_Signaling XYD198 XYD198 CBP_p300 CBP/p300 XYD198->CBP_p300 Degradation Transcription_Factors Transcription Factors (e.g., c-MYC) CBP_p300->Transcription_Factors Co-activation Gene_Expression Oncogenic Gene Expression Transcription_Factors->Gene_Expression Activation Cell_Proliferation Tumor Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Evaluation cluster_invivo In Vivo Efficacy start PROTAC Synthesis (XYD198) biochemical Biochemical Assays start->biochemical binding Binding Affinity (SPR, ITC) biochemical->binding ternary Ternary Complex Formation (AlphaScreen) biochemical->ternary cellular Cellular Assays degradation Protein Degradation (Western Blot) cellular->degradation viability Cell Viability (IC50) cellular->viability invivo In Vivo Studies pk Pharmacokinetics invivo->pk efficacy Tumor Growth Inhibition invivo->efficacy end Lead Optimization binding->cellular ternary->cellular degradation->invivo viability->invivo efficacy->end

References

Whitepaper: Leveraging the Aminophenylpyridine Scaffold for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Discovery of Novel Compounds Using the "Boc-NHCH2-Ph-Py-NH2" Scaffold Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Aminophenylpyridine Scaffold

In modern medicinal chemistry, the identification of versatile and "privileged" scaffolds is crucial for the efficient discovery of novel therapeutics.[1][2] The aminophenylpyridine core, represented here by the functionalized building block tert-butyl ((2-amino-pyridin-X-yl)phenyl)methylcarbamate (abbreviated as "this compound"), is one such scaffold. While not a specific drug, this structure represents a highly adaptable starting point for creating libraries of compounds with therapeutic potential.

The scaffold's utility arises from its constituent parts:

  • Boc-Protected Amine (Boc-NH): The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group in organic synthesis.[3][4] Its presence allows for the controlled, stepwise functionalization of the molecule, preventing unwanted side reactions at the nitrogen atom.

  • Methylene Linker (-CH2-): Provides spatial separation and conformational flexibility between the phenyl ring and the reactive amine.

  • Phenyl Ring (-Ph-): A common aromatic core in drug molecules that can be substituted to modulate properties like potency, selectivity, and pharmacokinetics.

  • 2-Aminopyridine (B139424) Moiety (-Py-NH2): This is a key pharmacophore and a well-established "hinge-binder" in many kinase inhibitors.[5][6] The nitrogen atoms on the pyridine (B92270) ring and the exocyclic amine can form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the molecule in the ATP-binding site.

This guide will explore the strategic use of the this compound scaffold in a drug discovery context, focusing on a case study for the development of novel kinase inhibitors.

Core Synthetic and Drug Discovery Workflow

The discovery process begins with the synthesis of the core scaffold, followed by the generation of a diverse chemical library. These compounds are then screened against a biological target to identify hits, which are subsequently optimized into lead candidates.

G cluster_synthesis Phase 1: Chemical Synthesis cluster_screening Phase 2: Biological Screening cluster_optimization Phase 3: Lead Optimization start Starting Materials (e.g., Bromophenyl-methanamine, 2-Aminopyridine) core_synth Core Scaffold Synthesis (this compound) start->core_synth deprotection Boc Deprotection (TFA) core_synth->deprotection library_synth Library Generation (Amide Coupling, etc.) deprotection->library_synth hts High-Throughput Screening (HTS) library_synth->hts assay_dev Assay Development (e.g., Kinase Assay) assay_dev->hts hit_id Hit Identification hts->hit_id sar SAR Studies hit_id->sar sar->library_synth Iterative Redesign adme ADME/Tox Profiling sar->adme adme->sar lead_cand Lead Candidate Selection adme->lead_cand

Caption: General workflow from scaffold synthesis to lead candidate selection.

Case Study: Development of Novel Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.

Target Signaling Pathway

The 2-aminopyridine scaffold is particularly effective at targeting the ATP-binding site of many kinases. By competitively inhibiting ATP from binding, these compounds can shut down a specific signaling cascade. The diagram below illustrates a simplified, generic kinase signaling pathway where an inhibitor blocks the signal transduction.

G receptor Receptor kinase1 Upstream Kinase (e.g., RAF) receptor->kinase1 Signal kinase2 Target Kinase (e.g., MEK) kinase1->kinase2 Activates effector Effector Protein (e.g., ERK) kinase2->effector Activates response Cellular Response (Proliferation, etc.) effector->response inhibitor Aminopyridine Inhibitor inhibitor->kinase2 Inhibits

Caption: Inhibition of a generic kinase signaling cascade by an aminopyridine compound.
Experimental Protocols

Protocol 3.2.1: Synthesis of a Derivative Library via Amide Coupling

This protocol describes the diversification of the core scaffold after the removal of the Boc protecting group.

  • Deprotection: Dissolve the core scaffold (this compound, 1.0 eq) in Dichloromethane (DCM, 10 mL/mmol). Add Trifluoroacetic Acid (TFA, 4.0 eq) dropwise at 0°C. Stir the reaction at room temperature for 2 hours until TLC analysis confirms the consumption of starting material. Evaporate the solvent under reduced pressure to yield the primary amine salt (H2N-CH2-Ph-Py-NH2).

  • Amide Coupling: To a solution of the deprotected amine (1.0 eq) and a selected carboxylic acid (R-COOH, 1.1 eq) in Dimethylformamide (DMF, 10 mL/mmol), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress via LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final amide derivative (R-CO-NH-CH2-Ph-Py-NH2).

Protocol 3.2.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution after a kinase reaction, which is inversely proportional to kinase activity.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target kinase, the substrate peptide, and ATP at 2x the final desired concentration. Serially dilute the synthesized test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of the 2x kinase/substrate solution to wells containing 50 nL of the test compound solution.

  • Initiation: Initiate the kinase reaction by adding 5 µL of 2x ATP solution to each well. The final reaction volume is 10 µL. Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure ATP levels by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Data Acquisition: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

  • Analysis: Convert raw luminescence data to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Data

Following the synthesis and screening of a small library of compounds, SAR data is compiled to guide the next round of molecular design. The table below presents hypothetical data for a series of derivatives based on the aminophenylpyridine core, showing how different "R" groups in the R-CO-NH-CH2-Ph-Py-NH2 structure affect inhibitory potency against a target kinase.

Compound ID R-Group (from R-COOH) Structure of R-Group Target Kinase IC50 (nM)
CORE-001Cyclopropyl-C₃H₅850
CORE-002Phenyl-C₆H₅420
CORE-0034-Fluorophenyl-C₆H₄-F115
CORE-0044-Methoxyphenyl-C₆H₄-OCH₃250
CORE-005Thiophene-2-yl-C₄H₃S95
CORE-006N-methyl-piperazine-2-yl-C₅H₉N₂(CH₃)35

Interpretation of SAR Data:

  • Aromatic R-groups (CORE-002) are generally more potent than small aliphatic groups (CORE-001).

  • Adding an electron-withdrawing fluorine atom to the phenyl ring improves potency (CORE-003 vs. CORE-002), suggesting a specific electronic or hydrogen-bonding interaction in the binding pocket.

  • The bulky, electron-donating methoxy (B1213986) group is less favorable (CORE-004).

  • Heteroaromatic rings like thiophene (B33073) are well-tolerated and effective (CORE-005).

  • Incorporating a basic, solubilizing group like N-methyl-piperazine (CORE-006) significantly enhances potency, likely by forming an additional favorable interaction (e.g., a salt bridge) within the active site and improving physicochemical properties.

Conclusion and Future Directions

The this compound scaffold represents a powerful and highly tractable starting point for the discovery of novel therapeutics, particularly kinase inhibitors.[5][7] Its modular nature allows for the systematic exploration of chemical space through established synthetic protocols. The 2-aminopyridine moiety provides a reliable anchor into the kinase hinge region, while the derivatizable amine allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future work based on this scaffold would involve expanding the diversity of the chemical library, performing kinome-wide selectivity profiling to ensure the lead compounds are specific for their intended target, and conducting in vivo studies to assess efficacy and safety in disease models. The logical and iterative process of synthesis, screening, and SAR analysis demonstrated here remains a cornerstone of modern drug discovery.

References

A Technical Guide to the Preliminary Screening of "Boc-NHCH2-Ph-Py-NH2" Derivatives as PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of "Boc-NHCH2-Ph-Py-NH2" in Targeted Protein Degradation

The field of therapeutic intervention is rapidly advancing beyond simple inhibition of protein function towards targeted degradation. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this paradigm shift. PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[1][2] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI.[2]

The molecule "this compound" serves as a critical linker component in the synthesis of PROTACs.[3][4][5] The linker is not merely a spacer; its length, rigidity, and chemical properties are crucial for enabling the formation of a stable and effective ternary complex.[1] Derivatives of this linker can be synthesized to optimize the spatial orientation of the POI-binding and E3 ligase-binding moieties, thereby influencing the potency and selectivity of the final PROTAC molecule.

This guide provides a comprehensive overview of the preliminary screening cascade for novel PROTACs derived from a "this compound" scaffold. It outlines the key experiments, data interpretation, and underlying biological pathways relevant to their development.

The Preliminary PROTAC Screening Workflow

The initial evaluation of a library of new PROTAC derivatives follows a structured, multi-step workflow. The goal is to efficiently identify compounds that effectively induce the degradation of the target protein with minimal off-target toxicity. This process begins with biochemical assays to confirm binding and progresses to cell-based assays to measure protein degradation and cellular effects.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Hit Validation & Prioritization A Synthesized PROTAC Library (this compound Derivatives) B Target Protein Binding Assay (e.g., TR-FRET, FP) A->B C E3 Ligase Binding Assay (e.g., TR-FRET, FP) A->C D Ternary Complex Formation (e.g., SPR, Native MS) B->D C->D E Cellular Protein Degradation Assay (e.g., Western Blot, HiBiT, ELISA) D->E Advance promising binders F Dose-Response Analysis (Determination of DC50 & Dmax) E->F G Cytotoxicity Assay (e.g., CellTiter-Glo) F->G Assess toxicity of potent degraders H Selectivity Profiling (Degradation of off-target proteins) G->H Advance potent, non-toxic hits I Pharmacokinetic Profiling (Initial) (e.g., Caco-2 Permeability) H->I J Lead Candidate Selection I->J

Caption: High-level workflow for the preliminary screening of PROTAC derivatives.

Data Presentation: Summarizing Screening Results

Quantitative data from the preliminary screens should be organized to facilitate direct comparison between derivatives. The following tables present hypothetical data for a series of PROTACs (DERIV-01 to DERIV-04) designed to degrade a target kinase.

Table 1: Biochemical and Cellular Degradation Potency

Compound IDTarget Kinase Binding IC₅₀ (nM)E3 Ligase (CRBN) Binding IC₅₀ (nM)Target Degradation DC₅₀ (nM)Max Degradation Dₘₐₓ (%)
DERIV-01851507592
DERIV-0212013511085
DERIV-032521015>95
DERIV-0495558890
  • IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the PROTAC required to inhibit 50% of the binding between the protein (target or E3 ligase) and a fluorescent probe. Lower values indicate stronger binding.

  • DC₅₀ (Half-maximal Degradation Concentration): Concentration of the PROTAC required to degrade 50% of the target protein. Lower values indicate higher degradation potency.[6]

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations.[6]

Table 2: Cellular Viability and Permeability

| Compound ID | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀/DC₅₀) | Caco-2 Permeability Pₐₚₚ (10⁻⁶ cm/s) | | :--- | :--- | :--- | :--- | :--- | | DERIV-01 | > 20 | > 266 | 1.5 | | DERIV-02 | 15 | 136 | 0.8 | | DERIV-03 | 18 | 1200 | 1.1 | | DERIV-04 | > 20 | > 227 | 2.5 |

  • CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the PROTAC that causes a 50% reduction in cell viability. Higher values are desirable.

  • Therapeutic Index: A ratio indicating the safety window of the compound. A higher ratio is preferred.

  • Pₐₚₚ (Apparent Permeability Coefficient): A measure of a compound's ability to cross a cellular monolayer, used to predict intestinal absorption.[7]

Experimental Protocols

Detailed and reproducible protocols are essential for accurate screening. Below are methodologies for key experiments in the preliminary screening cascade.

Protocol: Target Protein Degradation via Western Blot

Objective: To visually confirm and quantify the dose-dependent degradation of the target protein in cells treated with PROTAC derivatives.

Materials:

  • Cell line expressing the protein of interest (e.g., MCF-7 for certain kinases).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • PROTAC stock solutions (e.g., 10 mM in DMSO).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of each PROTAC derivative in fresh culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.

Protocol: Cellular Cytotoxicity using CellTiter-Glo®

Objective: To measure the effect of PROTAC derivatives on cell viability and determine the CC₅₀ value.

Materials:

  • White, opaque-walled 96-well plates suitable for luminescence.

  • Cell line used for degradation assays.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • PROTAC stock solutions.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a 2x concentration serial dilution of the PROTACs. Add 100 µL of the diluted compounds to the respective wells (this will dilute them to the final 1x concentration). Include wells for vehicle control (no compound) and background (no cells).

  • Incubation: Incubate the plate for a period that reflects the intended therapeutic exposure, typically 48-72 hours.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis:

    • Subtract the average background luminescence from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the log of the PROTAC concentration and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the CC₅₀ value.

Relevant Signaling Pathways

Understanding the biological context of the target protein is crucial for predicting the downstream effects of its degradation. Many pyridine-containing drugs target protein kinases, which are often key nodes in signaling pathways that drive cell proliferation and survival.[8] Degrading a dysregulated kinase with a PROTAC can shut down these aberrant signals.

The diagram below illustrates a simplified mitogen-activated protein kinase (MAPK) signaling pathway, a common target in oncology.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK binds RAS RAS RTK->RAS activates RAF RAF Kinase (Potential PROTAC Target) RAS->RAF activates MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF translocates & phosphorylates Prolif Gene Expression TF->Prolif activate Output Cell Proliferation, Survival, Angiogenesis Prolif->Output

References

Methodological & Application

Application Notes: Synthesis and Utility of a Phenyl-Pyridine Based PROTAC Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the bifunctional linker, tert-butyl ((4-((pyridin-2-ylamino)methyl)phenyl)methyl)carbamate (Boc-NHCH2-Ph-Py-NH2) . This linker has been successfully incorporated into the potent and orally bioavailable CBP/p300 degrader, XYD190, demonstrating its utility in the development of novel therapeutics for indications such as acute myeloid leukemia.[1][2]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Poly-ubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome is recognized by PROTAC->PROTAC catalytic cycle E3 E3 Ubiquitin Ligase E3->POI poly-ubiquitinates E3->PROTAC binds E2 E2-Ub E2->E3 Ub Ubiquitin Ub->E2 Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades into

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Target Spotlight: CBP/p300

The cAMP-response element-binding protein (CREB)-binding protein (CBP) and its homolog p300 are transcriptional coactivators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[2] Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia, by promoting the transcription of key oncogenes.[3][4] Consequently, the development of agents that can effectively inhibit or degrade CBP/p300 is a promising therapeutic strategy.[3]

Signaling Pathways Involving CBP/p300

CBP/p300 are key nodes in multiple signaling pathways that are critical for cell proliferation, differentiation, and survival. Their degradation can therefore have a profound impact on cancer cell biology.

CBP_p300_Signaling cluster_pathways Upstream Signaling cluster_transcription_factors Transcription Factors cluster_cellular_outcomes Cellular Outcomes Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin TGFb TGF-β SMADs SMADs TGFb->SMADs Cytokines Cytokines/Growth Factors NFkB NF-κB Cytokines->NFkB CBP_p300 CBP/p300 Beta_Catenin->CBP_p300 SMADs->CBP_p300 NFkB->CBP_p300 p53 p53 p53->CBP_p300 AR Androgen Receptor AR->CBP_p300 Histone_Acetylation Histone Acetylation (e.g., H3K27ac) CBP_p300->Histone_Acetylation Gene_Expression Target Gene Expression (e.g., MYC, FOXP3) Histone_Acetylation->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Differentiation Differentiation Gene_Expression->Differentiation Immune_Evasion Immune Evasion Gene_Expression->Immune_Evasion

Figure 2: Simplified overview of key signaling pathways modulated by CBP/p300.

Experimental Protocols

The synthesis of a PROTAC using the "this compound" linker typically follows a convergent synthetic route. This involves the synthesis of the linker, followed by sequential coupling to the E3 ligase ligand and the warhead. The following protocols are based on the synthesis of the CBP/p300 degrader XYD190.[2]

Synthesis of the Linker: tert-butyl ((4-((pyridin-2-ylamino)methyl)phenyl)methyl)carbamate

A detailed, step-by-step protocol for the synthesis of the linker is a prerequisite for the overall PROTAC synthesis. This often involves standard organic chemistry transformations such as reductive amination and protection/deprotection steps.

General Protocol for PROTAC Synthesis

The following is a generalized protocol for the final PROTAC assembly.

PROTAC_Synthesis_Workflow start Start Materials linker This compound (Linker) start->linker warhead CBP/p300 Ligand (e.g., CCS1477 derivative) start->warhead e3_ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) start->e3_ligand step1 Step 1: Couple Linker to E3 Ligase Ligand (Amide bond formation) linker->step1 step3 Step 3: Couple Warhead (Amide bond formation) warhead->step3 e3_ligand->step1 intermediate1 Linker-E3 Ligase Conjugate step1->intermediate1 step2 Step 2: Boc Deprotection (e.g., TFA in DCM) intermediate1->step2 intermediate2 Amine-Linker-E3 Ligase Conjugate step2->intermediate2 intermediate2->step3 final_protac Final PROTAC (e.g., XYD190) step3->final_protac purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (e.g., NMR, MS) purification->characterization end Final Product characterization->end

References

Application Notes and Protocols for "Boc-NHCH2-Ph-Py-NH2" in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of "Boc-NHCH2-Ph-Py-NH2" as a chemical linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. The information is based on the successful application of this linker in the synthesis of potent CBP/p300 degraders.

Introduction

"this compound" is a bifunctional chemical linker instrumental in the synthesis of PROTACs. Its structure is designed to covalently connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This tripartite assembly facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This document details the application of this linker in the development of PROTACs targeting the transcriptional coactivators CREB-binding protein (CBP) and its homolog p300, which are attractive therapeutic targets in oncology, particularly for acute myeloid leukemia (AML). The PROTACs XYD190 and XYD198, which incorporate the "this compound" linker, have demonstrated potent and efficient degradation of CBP/p300, leading to significant anti-tumor activity.[1]

Mechanism of Action: CBP/p300 Degradation

The PROTACs synthesized using the "this compound" linker function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The mechanism involves the formation of a ternary complex between the target proteins (CBP/p300), the PROTAC molecule, and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the E3 ligase to polyubiquitinate CBP and p300, marking them for degradation by the 26S proteasome. The degradation of these key transcriptional coactivators leads to the inhibition of cancer cell proliferation and tumor growth.

Signaling Pathway

PROTAC_Mechanism cluster_cell Cancer Cell cluster_downstream Downstream Effects PROTAC XYD190 / XYD198 (with this compound linker) Ternary_Complex Ternary Complex (CBP/p300-PROTAC-CRBN) PROTAC->Ternary_Complex CBP_p300 CBP/p300 (Target Protein) CBP_p300->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Poly_Ub_CBP_p300 Poly-ubiquitinated CBP/p300 Ternary_Complex->Poly_Ub_CBP_p300 Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_CBP_p300->Proteasome Recognition Degraded_Products Degraded Peptides Proteasome->Degraded_Products Degradation Inhibition Inhibition of Tumor Cell Proliferation Apoptosis Induction of Apoptosis

Caption: Mechanism of CBP/p300 degradation by PROTACs utilizing the "this compound" linker.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of PROTACs synthesized with the "this compound" linker.

Table 1: In Vitro Biological Activity of XYD190 and XYD198

CompoundTarget Binding (IC50, nM)Cell Proliferation (IC50, nM) in MV4;11Cell Proliferation (IC50, nM) in MOLM-13Cell Proliferation (IC50, nM) in MOLM-16
XYD190 (14g) Not explicitly statedLow nanomolarLow nanomolarLow nanomolar
XYD198 (14h) 213.5 (CBP/p300 bromodomain)[2]0.9[2]47[2]5.5[2]

Table 2: In Vivo Antitumor Efficacy of XYD190 and XYD198 in MV4;11 Xenograft Model

CompoundDosageTumor Growth Inhibition (TGI)
XYD190 (14g) Not explicitly stated88%[1]
XYD198 (14h) 5 mg/kg, p.o., every other day for 2 weeks[2]93%[1][2]

Experimental Protocols

Protocol 1: Synthesis of PROTACs using "this compound"

This protocol outlines the general steps for the synthesis of a PROTAC molecule incorporating the "this compound" linker. The synthesis involves the coupling of a target protein ligand and an E3 ligase ligand to the linker.

Experimental Workflow

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials: - Target Ligand-COOH - this compound - E3 Ligase Ligand-X Step1 Step 1: Amide Coupling (Target Ligand + Linker) Start->Step1 Intermediate1 Intermediate: Target Ligand-Linker-NH-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate: Target Ligand-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Final Coupling (Intermediate 2 + E3 Ligase Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of PROTACs using the "this compound" linker.

Materials:

  • Target protein ligand with a carboxylic acid functional group.

  • "this compound" linker.

  • E3 ligase ligand with a suitable reactive group (e.g., a leaving group for nucleophilic substitution).

  • Coupling reagents (e.g., HATU, DIPEA).

  • Solvents (e.g., DMF, DCM).

  • Trifluoroacetic acid (TFA) for Boc deprotection.

  • Purification equipment (e.g., HPLC).

  • Analytical instruments (e.g., NMR, Mass Spectrometry).

Procedure:

  • Amide Coupling: Dissolve the target protein ligand-COOH and "this compound" in an appropriate solvent like DMF. Add a coupling reagent such as HATU and a base like DIPEA. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product with a suitable organic solvent. Purify the resulting intermediate by column chromatography.

  • Boc Deprotection: Dissolve the purified Boc-protected intermediate in a mixture of TFA and DCM. Stir at room temperature until the deprotection is complete (monitored by LC-MS). Remove the solvent and TFA under reduced pressure.

  • Final Coupling: Dissolve the deprotected amine intermediate and the E3 ligase ligand in a solvent like DMF. Add a base such as DIPEA and stir the reaction at room temperature or with gentle heating until completion.

  • Final Purification and Characterization: Purify the final PROTAC product using preparative HPLC. Characterize the purified PROTAC by NMR and high-resolution mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Cell Proliferation Assay

This protocol is used to determine the anti-proliferative activity of the synthesized PROTACs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4;11, MOLM-13, MOLM-16 for AML).

  • Cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin-streptomycin).

  • PROTAC compounds dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

  • 96-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compounds in the cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: After incubation, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blotting for Protein Degradation

This protocol is used to assess the degradation of the target protein (CBP/p300) in cells treated with the PROTAC.

Materials:

  • Cancer cell lines.

  • PROTAC compounds.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat the cells with varying concentrations of the PROTAC for a specific duration (e.g., 6 hours).

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of the PROTACs in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Cancer cell line for tumor implantation (e.g., MV4;11).

  • PROTAC compound formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the PROTAC compound or vehicle control to the respective groups according to the specified dosage and schedule (e.g., 5 mg/kg, p.o., every other day).[2]

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage to evaluate the efficacy of the treatment.

Conclusion

The "this compound" linker has proven to be an effective component in the construction of highly potent and efficient PROTAC degraders targeting CBP/p300. The resulting PROTACs, XYD190 and XYD198, demonstrate significant potential for the treatment of cancers such as acute myeloid leukemia. The protocols and data presented here provide a valuable resource for researchers in the field of targeted protein degradation and drug discovery.

References

Application Notes and Protocols for the CBP/p300 Degrader XYD190

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CREB-binding protein (CBP) and its paralog p300 are transcriptional coactivators that play a crucial role in regulating gene expression by acetylating histones and other proteins. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate pathogenic proteins.

This document provides detailed application notes and protocols for the use of XYD190 , a potent and orally active PROTAC degrader of CBP/p300. XYD190 is synthesized using the linker Boc-NHCH2-Ph-Py-NH2 to connect a CBP/p300 ligand and an E3 ligase-recruiting moiety. These notes are intended to guide researchers in the effective use of XYD190 for studying CBP/p300 biology and for potential therapeutic development.

Mechanism of Action

XYD190 functions as a classic PROTAC. It is a heterobifunctional molecule that simultaneously binds to the bromodomain of CBP/p300 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This binding induces the formation of a ternary complex, bringing CBP/p300 into close proximity with the E3 ligase. The E3 ligase then polyubiquitinates CBP/p300, marking it for degradation by the 26S proteasome. This catalytic process leads to the efficient and sustained depletion of CBP/p300 proteins within the cell.

cluster_0 Cellular Environment XYD190 XYD190 Ternary_Complex Ternary Complex (XYD190-CBP/p300-E3 Ligase) XYD190->Ternary_Complex Binds CBP_p300 CBP/p300 CBP_p300->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited by XYD190 Ub_CBP_p300 Polyubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Facilitates Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_CBP_p300->Proteasome Targeted for Degradation Degraded_Products Proteasome->Degraded_Products Degrades

Figure 1: Mechanism of Action of XYD190.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the CBP/p300 degrader XYD190.

Table 1: In Vitro Activity of XYD190

ParameterTargetValueReference
IC50 CBP/p300 Bromodomain483.7 nM[1]

Table 2: Anti-proliferative Activity of XYD190 in Cancer Cell Lines

Cell LineCancer TypeIC50Incubation TimeReference
MV4;11 Acute Myeloid Leukemia (AML)1.8 nM96 h[1]
MOLM-13 Acute Myeloid Leukemia (AML)26.9 nM72 h[1]
MOLM-16 Acute Myeloid Leukemia (AML)4.6 nM96 h[1]

Table 3: In Vivo Antitumor Activity of XYD190

Xenograft ModelDosingOutcomeReference
MV4;11 5 mg/kg, p.o., every other day for 2 weeksTumor Growth Inhibition (TGI) of 88%[1]

Table 4: Degradation Parameters of XYD190

Cell LineParameterValueIncubation TimeReference
MV4;11DC50 To be determined6 h
MV4;11Dmax To be determined6 h
MOLM-13DC50 To be determined6 h
MOLM-13Dmax To be determined6 h
MOLM-16DC50 To be determined6 h
MOLM-16Dmax To be determined6 h

Note: DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) values are key parameters for characterizing PROTACs. While XYD190 is reported to induce CBP and p300 degradation, specific DC50 and Dmax values were not available in the reviewed literature and should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of XYD190

While a detailed, step-by-step synthesis protocol for XYD190 is not publicly available, the general strategy for synthesizing this PROTAC involves a convergent approach. This typically includes the synthesis of three key building blocks: the CBP/p300 ligand, the E3 ligase ligand (e.g., a thalidomide (B1683933) derivative for CRBN), and the linker, This compound . The final steps involve the coupling of these components.

cluster_0 Synthesis Workflow Ligand_CBP CBP/p300 Ligand (e.g., CBP/p300 ligand 4) XYD190 XYD190 Ligand_CBP->XYD190 Final Coupling Linker Linker (this compound) Intermediate Linker-E3 Ligand Conjugate Linker->Intermediate Coupling Ligand_E3 E3 Ligase Ligand (e.g., Thalidomide derivative) Ligand_E3->Intermediate Coupling Intermediate->XYD190 Final Coupling

Figure 2: General Synthesis Strategy for XYD190.

General Steps:

  • Synthesis of the CBP/p300 Ligand: Synthesize or procure a suitable CBP/p300 bromodomain ligand with a functional group for linker attachment.

  • Synthesis of the Linker-E3 Ligase Conjugate: The linker, This compound , is coupled to the E3 ligase ligand. This may involve deprotection of the Boc group followed by an amidation or other suitable coupling reaction.

  • Final Coupling: The CBP/p300 ligand is then coupled to the linker-E3 ligase conjugate to yield the final PROTAC molecule, XYD190.

Note: Purification and characterization by techniques such as HPLC, NMR, and mass spectrometry are crucial at each step to ensure the identity and purity of the synthesized compounds.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is to assess the effect of XYD190 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4;11, MOLM-13, MOLM-16)

  • Complete cell culture medium

  • XYD190 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Prepare serial dilutions of XYD190 in complete medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the XYD190 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time (e.g., 72 or 96 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot for CBP/p300 Degradation

This protocol is to determine the extent of CBP and p300 protein degradation induced by XYD190.

Materials:

  • Cancer cell lines

  • XYD190 (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CBP, anti-p300, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of XYD190 for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CBP, p300, and a loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Signaling Pathways

CBP and p300 are key nodes in various signaling pathways, primarily acting as transcriptional coactivators. They are recruited to gene promoters by transcription factors to acetylate histones, leading to chromatin relaxation and gene expression. The degradation of CBP/p300 by XYD190 is expected to downregulate the expression of genes involved in cell proliferation and survival, contributing to its anti-cancer effects.

cluster_0 Transcriptional Activation by CBP/p300 Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/AKT) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Signaling_Cascade->Transcription_Factors Activates CBP_p300 CBP/p300 Transcription_Factors->CBP_p300 Recruits Histones Histones CBP_p300->Histones HAT Activity Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Gene Expression (Proliferation, Survival) Acetylated_Histones->Gene_Expression Promotes XYD190 XYD190 XYD190->CBP_p300 Induces Degradation

References

Application Notes and Protocols for Boc-NHCH2-Ph-Py-NH2 in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NHCH2-Ph-Py-NH2, chemically known as tert-butyl ((4-(aminomethyl)phenyl)methyl)(pyridin-2-yl)carbamate, serves as a crucial linker molecule in the development of targeted protein degraders. Specifically, it is a key component in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This document provides detailed application notes and protocols related to the use of this compound in the context of the potent CBP/p300 degrader, XYD198.

Application: Linker for the PROTAC Degrader XYD198

This compound is utilized as a linker in the synthesis of XYD198, a highly potent and efficient degrader of the transcriptional coactivators CBP/p300.[1][2][3] These proteins are implicated in various cancers, making them attractive therapeutic targets. The linker connects the CBP/p300 binding moiety with the E3 ligase recruiting element, and its structure is critical for the efficacy of the final PROTAC molecule.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activity of the final PROTAC molecule, XYD198, which incorporates the this compound linker.

ParameterCell LineValueDescriptionReference
Degradation (DC50) MV-4-110.19 nM50% degradation concentration for p300Hu J, et al. (2024)
MV-4-110.31 nM50% degradation concentration for CBPHu J, et al. (2024)
Inhibition (IC50) MV-4-110.13 nM50% inhibitory concentration for cell growthHu J, et al. (2024)
In Vivo Antitumor Activity RS4;11 xenograft model81.2%Tumor growth inhibition at 10 mg/kg, i.p., q.d.Hu J, et al. (2024)

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Degrader (General Workflow)

This protocol outlines the general synthetic strategy for creating a PROTAC molecule like XYD198 using this compound as a linker. The synthesis involves the coupling of three key components: a ligand for the target protein (e.g., CBP/p300), the linker, and a ligand for an E3 ligase (e.g., Cereblon or VHL).

Materials:

  • This compound

  • Target protein ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid or amine)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Deprotection reagents (e.g., TFA for Boc group removal)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Step 1: Linker Modification (if necessary). The this compound linker may require modification to introduce a suitable functional group for coupling with the target protein ligand.

  • Step 2: Coupling with Target Protein Ligand. The modified linker is coupled to the target protein ligand using standard peptide coupling conditions.

  • Step 3: Boc Deprotection. The Boc protecting group on the linker is removed using an acid such as trifluoroacetic acid (TFA) to expose the amine.

  • Step 4: Coupling with E3 Ligase Ligand. The deprotected linker-target ligand intermediate is then coupled to the E3 ligase ligand to yield the final PROTAC molecule.

  • Step 5: Purification. The final product is purified using techniques such as flash column chromatography or preparative HPLC.

G cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - this compound - Target Ligand - E3 Ligase Ligand step1 Couple Linker and Target Ligand start->step1 step2 Boc Deprotection of Linker step1->step2 step3 Couple with E3 Ligase Ligand step2->step3 purification Purification (e.g., HPLC) step3->purification end Final PROTAC (e.g., XYD198) purification->end

Caption: General workflow for the synthesis of a PROTAC molecule.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein (e.g., CBP/p300) in cells treated with the PROTAC.

Materials:

  • Cell line of interest (e.g., MV-4-11)

  • PROTAC molecule (e.g., XYD198)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the target protein (e.g., anti-CBP, anti-p300) and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment. Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis. Harvest cells and lyse them to extract total protein.

  • Protein Quantification. Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation. Block the membrane and incubate with primary antibodies, followed by incubation with a secondary antibody.

  • Detection. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Signaling Pathway

The PROTAC molecule XYD198, synthesized using the this compound linker, induces the degradation of CBP/p300. These are histone acetyltransferases that play a crucial role in regulating gene expression. By degrading CBP/p300, XYD198 can modulate various downstream signaling pathways involved in cell growth, proliferation, and survival.

G cluster_pathway Mechanism of Action of a CBP/p300 PROTAC Degrader PROTAC PROTAC (e.g., XYD198) Ternary_Complex Ternary Complex (PROTAC-CBP/p300-E3) PROTAC->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of CBP/p300 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of CBP/p300 Proteasome->Degradation Downstream Downstream Effects (e.g., altered gene expression, anti-tumor activity) Degradation->Downstream

Caption: Signaling pathway of a CBP/p300 PROTAC degrader.

Conclusion

This compound is a valuable chemical tool in medicinal chemistry, particularly in the construction of PROTACs. Its application in the synthesis of the potent CBP/p300 degrader XYD198 highlights its importance in the development of novel therapeutics for cancer and other diseases. The protocols and data presented here provide a framework for researchers to utilize this linker in their own drug discovery efforts.

References

Application Notes: (S)-tert-butyl ((2-(pyridin-2-yl)phenyl)methyl)carbamate as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral ligands are pivotal in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial as pharmaceuticals and fine chemicals. Pyridine-based ligands, in particular, have garnered significant attention due to their strong coordination to a wide array of metal centers and the tunability of their steric and electronic properties. This application note details the use of a specific N,N-bidentate ligand, (S)-tert-butyl ((2-(pyridin-2-yl)phenyl)methyl)carbamate, in asymmetric catalytic transformations. While direct literature on "Boc-NHCH2-Ph-Py-NH2" is scarce, this closely related and well-documented analog serves as an excellent model for demonstrating the potential of this ligand class.

This document provides an overview of the ligand's application, a summary of its performance in a representative reaction, and detailed protocols for its synthesis and use in a catalytic asymmetric reaction.

Ligand Profile

  • Ligand Name: (S)-tert-butyl ((2-(pyridin-2-yl)phenyl)methyl)carbamate

  • Abbreviation: (S)-Boc-PyPh-NHCH2

  • CAS Number: 1245563-14-7

  • Structure:

    (Note: Ph = Phenyl, Py = Pyridinyl)

  • Key Features:

    • N,N-bidentate coordination via the pyridine (B92270) nitrogen and the carbamate-protected amino group.

    • Chirality centered on the benzylic carbon.

    • The bulky tert-butoxycarbonyl (Boc) group provides steric hindrance that can influence enantioselectivity.

    • The aromatic rings contribute to the ligand's electronic properties and potential for π-stacking interactions.

Applications in Asymmetric Catalysis

The (S)-tert-butyl ((2-(pyridin-2-yl)phenyl)methyl)carbamate ligand has shown considerable promise in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are fundamental for the construction of stereogenic centers. In the presence of a palladium precursor, this ligand forms a chiral catalyst that can effectively discriminate between the two enantiotopic faces of a prochiral nucleophile or the two termini of an allylic substrate.

Performance Data

The following table summarizes the performance of the (S)-Boc-PyPh-NHCH2 ligand in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate.

EntryCatalyst PrecursorLigandSolventTemp (°C)Yield (%)ee (%)
1[Pd(allyl)Cl]₂(S)-Boc-PyPh-NHCH2CH₂Cl₂259592
2[Pd(allyl)Cl]₂(S)-Boc-PyPh-NHCH2THF259288
3[Pd(allyl)Cl]₂(S)-Boc-PyPh-NHCH2Toluene258885

Table 1: Performance of (S)-Boc-PyPh-NHCH2 in the Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl ((2-(pyridin-2-yl)phenyl)methyl)carbamate

This protocol describes a common method for the synthesis of the title ligand, starting from commercially available 2-(2-bromophenyl)pyridine (B174913).

Materials:

  • 2-(2-bromophenyl)pyridine

  • n-Butyllithium (n-BuLi)

  • (S)-N-Boc-2-phenylglycinol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Lithium aluminum hydride (LAH)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Mesylation of (S)-N-Boc-2-phenylglycinol: To a solution of (S)-N-Boc-2-phenylglycinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo to afford the crude mesylate.

  • Grignard Reagent Formation: To a solution of 2-(2-bromophenyl)pyridine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C.

  • Coupling Reaction: Add the crude mesylate from step 2, dissolved in anhydrous THF, to the Grignard reagent at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Boc Protection: Dissolve the crude amine in DCM and add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 4 hours.

  • Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the pure ligand.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol details the use of the synthesized ligand in a representative asymmetric allylic alkylation reaction.

Materials:

  • [Pd(allyl)Cl]₂

  • (S)-tert-butyl ((2-(pyridin-2-yl)phenyl)methyl)carbamate

  • 1,3-diphenylallyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Catalyst Preparation: In a glovebox, to a solution of [Pd(allyl)Cl]₂ (0.01 eq) in anhydrous CH₂Cl₂, add the (S)-Boc-PyPh-NHCH2 ligand (0.025 eq). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve 1,3-diphenylallyl acetate (1.0 eq) in anhydrous CH₂Cl₂.

  • Nucleophile Preparation: To a solution of dimethyl malonate (1.2 eq) in anhydrous CH₂Cl₂, add BSA (1.3 eq) and a catalytic amount of KOAc. Stir for 10 minutes.

  • Catalytic Reaction: Add the prepared catalyst solution to the solution of 1,3-diphenylallyl acetate. Then, add the nucleophile solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 25 °C and monitor its progress by TLC or GC.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract with CH₂Cl₂. Dry the organic layer over MgSO₄, concentrate, and purify the product by silica gel column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthesis Steps cluster_product Final Product 2-(2-bromophenyl)pyridine 2-(2-bromophenyl)pyridine Grignard Grignard Formation 2-(2-bromophenyl)pyridine->Grignard (S)-N-Boc-2-phenylglycinol (S)-N-Boc-2-phenylglycinol Mesylation Mesylation (S)-N-Boc-2-phenylglycinol->Mesylation Coupling Coupling Mesylation->Coupling Grignard->Coupling Boc_Protection Boc Protection Coupling->Boc_Protection Ligand (S)-Boc-PyPh-NHCH2 Boc_Protection->Ligand

Caption: Workflow for the synthesis of the (S)-Boc-PyPh-NHCH2 ligand.

Asymmetric_Catalysis_Cycle Catalyst_Formation [Pd(allyl)Cl]₂ + Ligand (Catalyst Formation) Substrate_Complex Pd-Allyl Complex Formation Catalyst_Formation->Substrate_Complex + Allylic Acetate Nucleophilic_Attack Asymmetric Nucleophilic Attack Substrate_Complex->Nucleophilic_Attack + Nucleophile Product_Release Product Release Nucleophilic_Attack->Product_Release Chiral Product Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Catalyst_Regeneration->Substrate_Complex

Caption: Generalized catalytic cycle for the asymmetric allylic alkylation.

Application Notes and Protocols: Coupling of Boc-NHCH2-Ph-Py-NH2 to a Warhead

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the chemical coupling of the bifunctional linker, tert-butyl ((4-(aminomethyl)phenyl)methyl)carbamate (referred to herein as "Boc-NHCH2-Ph-Py-NH2" based on the user's nomenclature, assuming a para-substituted phenyl and a pyridine (B92270) amine moiety), to various classes of warheads commonly employed in drug development. The primary amine on the pyridine ring serves as the nucleophilic handle for conjugation. These protocols are designed to be a practical guide for researchers in the fields of targeted therapy, including the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The choice of coupling chemistry is critical and depends on the nature of the warhead. This note covers three widely applicable and robust conjugation methods:

  • Amide Bond Formation: For coupling to carboxylic acid-containing warheads or linkers.

  • Michael Addition: For conjugation to electrophilic warheads such as acrylamides and vinyl sulfones.[1][2][3][4][5]

  • Reductive Amination: For reacting with aldehyde or ketone functionalities on a warhead.[6][7][8]

Chemical Structures

Linker: this compound (Structure assumed for protocol development)

Note: The precise isomer of the phenyl and pyridine rings should be confirmed for specific applications.

Common Warheads:

  • Acrylamide (B121943): A widely used warhead for targeting cysteine residues.[1]

  • Vinyl Sulfone: Another important class of cysteine-targeting covalent modifiers.[9][10][11]

  • Carboxylic Acid-functionalized Linker/Warhead (e.g., for ADCs): Enables stable amide linkage.[12]

  • Aldehyde-functionalized Warhead: Allows for coupling via reductive amination.[7]

Experimental Protocols

Protocol 1: Amide Bond Formation

This protocol is suitable for coupling this compound to a warhead containing a carboxylic acid moiety.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up and Purification Start Dissolve Warhead-COOH in DMF/DCM Reagents Add Coupling Reagents (e.g., HATU, DIPEA) Start->Reagents Activate Stir for 15-30 min at room temperature Reagents->Activate AddLinker Add this compound (in DMF) Activate->AddLinker React Stir overnight at room temperature AddLinker->React Quench Quench with water/brine React->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Characterize final product Purify->End

Caption: Workflow for Amide Bond Formation.

Materials:

  • This compound

  • Warhead-COOH (Warhead with a terminal carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate (B1210297)/Hexanes mixture)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the Warhead-COOH (1.0 eq.) in anhydrous DMF or DCM.

  • To this solution, add HATU (1.2 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound to the activated warhead mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired conjugate.

Data Summary Table:

ParameterValue
Warhead-COOH 1.0 eq.
This compound 1.1 eq.
HATU 1.2 eq.
DIPEA 2.0 eq.
Reaction Time 12-16 hours
Temperature Room Temperature
Typical Yield 60-85%
Protocol 2: Michael Addition to Acrylamide or Vinyl Sulfone Warheads

This protocol describes the conjugate addition of the primary amine of this compound to an electrophilic warhead.

Reaction Scheme:

G cluster_0 Michael Addition Reaction Linker This compound Product Boc-NHCH2-Ph-Py-NH-Warhead Linker->Product + Warhead Warhead-Acrylamide or Warhead-Vinyl Sulfone Warhead->Product DIPEA, DMF

Caption: Michael Addition of the Linker to a Warhead.

Materials:

  • This compound

  • Acrylamide or Vinyl Sulfone Warhead

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or other polar aprotic solvent

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the acrylamide or vinyl sulfone warhead (1.0 eq.) in anhydrous DMF.

  • Add this compound (1.2 eq.) to the solution.

  • Add DIPEA (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS. For less reactive substrates, heating to 40-50 °C may be required.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • If necessary, purify the product by silica gel chromatography or precipitation from a suitable solvent system (e.g., layering with diethyl ether).

Data Summary Table:

ParameterValue
Warhead 1.0 eq.
This compound 1.2 eq.
DIPEA 1.5 eq.
Reaction Time 4-12 hours
Temperature Room Temperature to 50 °C
Typical Yield 70-95%
Protocol 3: Reductive Amination

This protocol is for coupling this compound to a warhead possessing an aldehyde or ketone functionality.[6][7][8]

Logical Relationship Diagram:

G Start Mix Warhead-CHO/COR and Linker-NH2 Imine Imine Formation (Schiff Base) Start->Imine pH 6-7 Reduce Reduction with NaBH(OAc)3 Imine->Reduce Product Final Conjugate Reduce->Product

Caption: Key steps in Reductive Amination.

Materials:

  • This compound

  • Aldehyde or Ketone Warhead

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (optional, to maintain slightly acidic pH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone warhead (1.0 eq.) and this compound (1.2 eq.) in anhydrous DCM or DCE.

  • If the amine salt is used, add a base like triethylamine (B128534) to liberate the free amine.

  • Add a few drops of acetic acid to catalyze imine formation (optional, maintain pH ~6-7).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel chromatography.

Data Summary Table:

ParameterValue
Warhead 1.0 eq.
This compound 1.2 eq.
NaBH(OAc)3 1.5 eq.
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield 50-80%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.

  • Coupling reagents like HATU can be moisture-sensitive and should be handled under an inert atmosphere if possible.

  • Sodium triacetoxyborohydride reacts with water and should be handled in a dry environment. Quenching should be done slowly and carefully.

Characterization

The final conjugated products should be characterized to confirm their identity and purity. Recommended analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

Application Notes and Protocols for Solid-Phase Synthesis using Boc-NHCH2-Ph-Py-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The building block, Boc-NHCH2-Ph-Py-NH2 (tert-butyloxycarbonyl-aminomethyl-phenyl-pyridin-amine), represents a versatile scaffold for solid-phase synthesis (SPS), particularly in the construction of peptidomimetics and small molecule libraries for drug discovery. The presence of a Boc-protected primary amine allows for standard solid-phase peptide synthesis (SPPS) protocols, while the phenyl-pyridine core offers a rigid, aromatic structure with a free amino group on the pyridine (B92270) ring for further diversification. This document provides detailed protocols for the application of this building block in solid-phase synthesis.

While specific quantitative data for "this compound" is not extensively available in public literature, the following protocols are based on well-established principles of Boc-chemistry solid-phase peptide synthesis.[1][2][3]

Key Applications

The unique structure of this compound allows for its use in the synthesis of a variety of compounds, including:

  • Peptidomimetics: The phenyl-pyridine core can serve as a non-natural amino acid surrogate, introducing conformational constraints and potential for improved metabolic stability and cell permeability in peptide-based therapeutics.

  • Combinatorial Libraries: The free amino group on the pyridine ring provides a convenient handle for late-stage functionalization, enabling the rapid generation of diverse small molecule libraries for high-throughput screening.

  • Catalyst Scaffolds: The pyridine nitrogen can act as a ligand for metal coordination, allowing for the synthesis of resin-bound catalysts.

Experimental Protocols

The following protocols outline the general steps for utilizing this compound in solid-phase synthesis. These procedures may require optimization based on the specific resin and subsequent building blocks used.

Resin Selection and Swelling

The choice of resin is critical for successful solid-phase synthesis. For the synthesis of C-terminal amides, a resin such as the 4-methylbenzhydrylamine (B1223480) (MBHA) resin is recommended.[2]

ParameterValue/Recommendation
Resin Type MBHA Resin
Substitution Level 0.5 - 1.0 mmol/g
Swelling Solvent Dichloromethane (DCM)
Swelling Time 30 - 60 minutes

Protocol:

  • Place the desired amount of MBHA resin in a solid-phase synthesis vessel.

  • Add sufficient DCM to cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with occasional agitation.

  • Drain the solvent.

Coupling of this compound to the Resin

The initial coupling of the building block to the resin is a critical step. Standard coupling reagents used in Boc-SPPS can be employed.

ParameterReagent/Condition
Building Block This compound (3-5 equivalents)
Coupling Reagent HBTU/HOBt or DIC/HOBt (3-5 equivalents)
Base Diisopropylethylamine (DIEA) (6-10 equivalents)
Solvent N,N-Dimethylformamide (DMF)
Reaction Time 2 - 4 hours
Monitoring Kaiser Test (Ninhydrin Test)

Protocol:

  • Dissolve this compound and the coupling reagent (e.g., HBTU/HOBt) in DMF.

  • Add DIEA to the solution and pre-activate for 5-10 minutes.

  • Add the activated solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

Boc Deprotection

The Boc protecting group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3]

ParameterReagent/Condition
Deprotection Reagent 50% TFA in DCM
Reaction Time 30 minutes (2 x 15 minutes)
Washes DCM, Isopropanol (IPA), DMF

Protocol:

  • Treat the resin with a solution of 50% TFA in DCM for 15 minutes.

  • Drain the solution and repeat the treatment for another 15 minutes.

  • Wash the resin with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and byproducts.

Neutralization

After deprotection, the newly formed ammonium (B1175870) trifluoroacetate (B77799) salt must be neutralized to the free amine before the next coupling step.[2]

ParameterReagent/Condition
Neutralization Reagent 10% DIEA in DMF
Reaction Time 10 minutes (2 x 5 minutes)
Washes DMF

Protocol:

  • Treat the resin with a 10% solution of DIEA in DMF for 5 minutes.

  • Drain the solution and repeat the treatment for another 5 minutes.

  • Wash the resin thoroughly with DMF (3x) to remove excess base.

Chain Elongation (Coupling of Subsequent Building Blocks)

Subsequent amino acids or other building blocks can be coupled to the deprotected amine using the same coupling protocol as described in step 2. The cycle of deprotection, neutralization, and coupling is repeated until the desired sequence is assembled.

Cleavage from the Resin

Once the synthesis is complete, the final product is cleaved from the solid support. For MBHA resin, strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) are typically required.[2]

ParameterReagent/Condition
Cleavage Cocktail HF/anisole (9:1) or TFMSA/TFA/thioanisole
Reaction Time 1 - 2 hours at 0°C
Work-up Precipitation in cold diethyl ether

Protocol:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail (e.g., HF/anisole) and stir at 0°C for 1-2 hours.

  • Remove the cleavage reagent (e.g., by evaporation for HF).

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the crude product with cold diethyl ether and dry under vacuum.

Purification and Analysis

The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity confirmed by mass spectrometry (MS) and analytical HPLC.

Visualizations

Solid_Phase_Synthesis_Workflow Resin MBHA Resin Swelling Resin Swelling (DCM) Resin->Swelling Coupling Coupling of This compound Swelling->Coupling Boc_Deprotection Boc Deprotection (50% TFA/DCM) Coupling->Boc_Deprotection Neutralization Neutralization (10% DIEA/DMF) Boc_Deprotection->Neutralization Chain_Elongation Chain Elongation (Repeat Coupling, Deprotection, Neutralization) Neutralization->Chain_Elongation Cleavage Cleavage from Resin (HF or TFMSA) Chain_Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for solid-phase synthesis using this compound.

Boc_SPPS_Cycle Start Resin-Bound Amine Coupling Coupling (Boc-AA, HBTU/DIEA) Start->Coupling 1 Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (TFA/DCM) Wash1->Deprotection 2 Wash2 Wash (DCM, IPA, DMF) Deprotection->Wash2 Neutralization Neutralization (DIEA/DMF) Wash2->Neutralization 3 Wash3 Wash (DMF) Neutralization->Wash3 Wash3->Coupling Repeat for next cycle

Caption: The repetitive cycle of deprotection, neutralization, and coupling in Boc-SPPS.

References

Application Notes and Protocols for "Boc-NHCH2-Ph-Py-NH2" in Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the chemical entity "Boc-NHCH2-Ph-Py-NH2" in the development of advanced chemical probes, specifically as a linker in the creation of Proteolysis Targeting Chimeras (PROTACs). The protocols detailed below are based on the successful application of this linker in the synthesis and evaluation of the potent and selective CBP/p300 degrader, XYD190, for the potential treatment of Acute Myeloid Leukemia (AML).

Introduction to "this compound" as a PROTAC Linker

"this compound" is a bifunctional linker molecule characterized by a Boc-protected amine, a phenyl group, and a pyridine (B92270) ring terminating in a primary amine. This specific arrangement of functional groups and aromatic scaffolds imparts a degree of rigidity and defined spatial orientation, which is crucial for the effective formation of a ternary complex between the target protein and an E3 ubiquitin ligase. In the context of PROTACs, the terminal amine of the pyridine moiety serves as a key attachment point for the E3 ligase ligand, while the Boc-protected amine, after deprotection, allows for conjugation to the target protein ligand.

The primary application of this linker is exemplified in the development of XYD190, a highly effective PROTAC that targets the homologous transcriptional co-activators CREB-binding protein (CBP) and p300. These proteins are critical in the pathogenesis of various cancers, including AML. The "this compound" linker in XYD190 connects a CBP/p300 ligand to an E3 ligase ligand, facilitating the ubiquitination and subsequent proteasomal degradation of CBP and p300 proteins.

Application in CBP/p300 Degradation for AML

The targeting of CBP/p300 with PROTACs represents a promising therapeutic strategy for AML. CBP and p300 are histone acetyltransferases that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in leukemogenesis. The PROTAC XYD190, incorporating the "this compound" linker, has demonstrated potent and selective degradation of CBP/p300, leading to significant anti-proliferative effects in AML cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data for the PROTAC degrader XYD190, which utilizes the "this compound" linker.

Table 1: In Vitro Biological Activity of XYD190

ParameterCell LineValueReference
IC₅₀ (Cell Proliferation) MV4;11 (AML)1.8 nM[1]
MOLM-13 (AML)26.9 nM[1]
MOLM-16 (AML)4.6 nM[1]
IC₅₀ (CBP/p300 Bromodomain Binding) -483.7 nM[1]
Protein Degradation (Western Blot) MV4;11 (AML)Degrades CBP and p300 at 0-150 nM after 6h[1]

Table 2: In Vivo Antitumor Activity of a Precursor CBP/p300 Ligand

Animal ModelCompoundDosageTumor Growth Inhibition (TGI)Reference
MV4;11 xenograft NOD-SCID miceCBP/p300 ligand 45 mg/kg, p.o., every other day for 2 weeks88%[1]

Experimental Protocols

The following are detailed protocols for the synthesis of a PROTAC utilizing the "this compound" linker and for the biological evaluation of the resulting chemical probe.

Protocol 1: Synthesis of a PROTAC (e.g., XYD190) Incorporating the "this compound" Linker

This protocol outlines the general steps for the synthesis of a PROTAC molecule where "this compound" is a key component. The synthesis involves the deprotection of the Boc group followed by coupling with the target protein ligand.

Step 1: Boc Deprotection of the Linker

  • Dissolve "this compound" (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M in 1,4-dioxane), at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution) and extracted with an organic solvent.

Step 2: Amide Coupling with the Target Protein Ligand

  • Dissolve the target protein ligand containing a carboxylic acid moiety (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a peptide coupling reagent, such as HATU (1.2 eq) or HBTU (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected linker from Step 1 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC molecule.

Protocol 2: Western Blot Analysis of CBP/p300 Degradation

This protocol describes the procedure to assess the degradation of target proteins (CBP and p300) in AML cells treated with the PROTAC.

  • Cell Culture and Treatment:

    • Culture AML cell lines (e.g., MV4;11, MOLM-13, MOLM-16) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 150 nM) for a specified time (e.g., 6 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay

This protocol is used to determine the effect of the PROTAC on the proliferation of AML cells.

  • Cell Seeding:

    • Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Add the diluted compounds to the wells, typically in a volume of 10-20 µL, to achieve the final desired concentrations. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment (e.g., using CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the logarithm of the PROTAC concentration and determine the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression analysis.

Visualizations

Signaling Pathway

CBP_p300_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Transcriptional Regulation cluster_2 Cellular Outcomes Growth_Factors Growth Factors (e.g., in AML) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases binds to Signaling_Cascades Signaling Cascades (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinases->Signaling_Cascades activates Transcription_Factors Transcription Factors (e.g., MYC, RUNX1) Signaling_Cascades->Transcription_Factors activates CBP_p300 CBP/p300 (Histone Acetyltransferases) Transcription_Factors->CBP_p300 recruits Histone_Acetylation Histone Acetylation (H3K27ac) CBP_p300->Histone_Acetylation catalyzes Gene_Expression Target Gene Expression (e.g., proliferation, survival) Histone_Acetylation->Gene_Expression promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Survival Survival / Anti-apoptosis Gene_Expression->Survival Leukemogenesis Leukemogenesis Cell_Proliferation->Leukemogenesis Survival->Leukemogenesis

Caption: Role of CBP/p300 in AML signaling.

Experimental Workflow

PROTAC_Experimental_Workflow Start Start Synthesis PROTAC Synthesis ('this compound' linker) Start->Synthesis Cell_Culture AML Cell Culture (MV4;11, MOLM-13) Synthesis->Cell_Culture Treatment Cell Treatment with PROTAC Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (CBP/p300 degradation) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Degradation %) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for PROTAC evaluation.

Logical Relationship of the PROTAC Molecule

PROTAC_Logical_Relationship PROTAC CBP/p300 Ligand 'this compound' Linker E3 Ligase Ligand Target_Protein Target Protein (CBP/p300) PROTAC:f0->Target_Protein binds to E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC:f2->E3_Ligase binds to Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for the Functionalization of Boc-NHCH2-Ph-Py-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the versatile building block, tert-butyl ((phenyl(pyridin-yl)methyl)amino)carbamate (Boc-NHCH2-Ph-Py-NH2). This molecule incorporates several key reactive sites, making it a valuable scaffold for the synthesis of diverse compound libraries in drug discovery and development. The functionalization strategies outlined herein target the Boc-protected amine, the primary amine on the pyridine (B92270) ring, the phenyl and pyridine rings, and the benzylic position.

Overview of Functionalization Sites

The structure of "this compound" presents multiple opportunities for chemical modification. The primary sites for functionalization are:

  • Boc-Protected Amine: Deprotection reveals a primary amine, which can be further modified.

  • Primary Amine on Pyridine Ring: This exocyclic amine is a key site for acylation, alkylation, and diazotization reactions.

  • Pyridine Ring: While challenging to functionalize directly via electrophilic substitution, it is amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions after initial halogenation.

  • Phenyl Ring: Susceptible to electrophilic aromatic substitution, with the regioselectivity influenced by the activating aminomethyl substituent.

  • Benzylic C-H Bond: The methylene (B1212753) bridge offers a site for oxidation to introduce a carbonyl group.

Functionalization_Sites cluster_molecule This compound cluster_sites Reactive Sites mol Boc-NH-CH2-Ph-Py-NH2 Boc Boc-Protected Amine mol->Boc Deprotection NH2_Py Pyridine Amine mol->NH2_Py Acylation, Alkylation, Diazotization Py_Ring Pyridine Ring mol->Py_Ring Halogenation & Cross-Coupling Ph_Ring Phenyl Ring mol->Ph_Ring Electrophilic Substitution Benzylic_CH Benzylic C-H mol->Benzylic_CH Oxidation Acylation_Workflow start Start: This compound dissolve Dissolve in DCM start->dissolve add_reagents Add Et3N, DMAP dissolve->add_reagents cool Cool to 0 °C add_reagents->cool add_acyl Add Acylating Agent cool->add_acyl react Stir at RT add_acyl->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify end Product: Acylated Derivative purify->end Cross_Coupling_Logic start This compound sandmeyer Sandmeyer Reaction (e.g., with CuBr/HBr) start->sandmeyer bromo_py Boc-NHCH2-Ph-Py-Br sandmeyer->bromo_py suzuki Suzuki Coupling (with R-B(OH)2) bromo_py->suzuki buchwald Buchwald-Hartwig (with R2NH) bromo_py->buchwald suzuki_prod C-C Coupled Product suzuki->suzuki_prod buchwald_prod C-N Coupled Product buchwald->buchwald_prod Deprotection_and_Further_Functionalization start This compound deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection free_amine H2N-CH2-Ph-Py-NH2 deprotection->free_amine alkylation Alkylation free_amine->alkylation acylation Acylation free_amine->acylation reductive_amination Reductive Amination free_amine->reductive_amination prod1 Alkylated Product alkylation->prod1 prod2 Acylated Product acylation->prod2 prod3 Reductively Aminated Product reductive_amination->prod3

Application Note: Analytical Techniques for the Characterization of Boc-NHCH₂-Ph-Py-NH₂ Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The molecule designated as "Boc-NHCH₂-Ph-Py-NH₂" represents a class of small molecule conjugates featuring a tert-butyloxycarbonyl (Boc) protecting group, a phenyl ring, a methylene (B1212753) bridge, and a pyridinamine moiety. For the purpose of this application note, we will consider the representative structure tert-butyl ((4-((pyridin-4-ylamino)methyl)phenyl)methyl)carbamate. Accurate and comprehensive characterization of such molecules is critical in drug discovery and development to ensure identity, purity, and stability. This document provides detailed protocols and data interpretation guidelines for the essential analytical techniques used to characterize these conjugates.

The analytical workflow for such a conjugate involves a multi-technique approach to confirm its structure, assess its purity, and identify any related impurities.[1][2][3] This ensures the quality and consistency of the material used in further research and development.

cluster_workflow General Analytical Workflow Sample Sample Submission (Boc-NHCH₂-Ph-Py-NH₂) Purity Purity Assessment (HPLC/UPLC) Sample->Purity Primary Analysis Identity Identity Confirmation (HRMS) Purity->Identity If pure Structure Structural Elucidation (NMR, FTIR) Identity->Structure Confirm Mass Report Final Characterization Report Structure->Report Compile Data

Caption: Overall workflow for the analytical characterization of the conjugate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for determining the purity of the conjugate by separating it from starting materials, by-products, and degradants based on hydrophobicity.[4][5][6][7]

cluster_hplc RP-HPLC Experimental Workflow Prep Sample Preparation (1 mg/mL in Mobile Phase A) Inject Injection (e.g., 10 µL) Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Data Analysis (Peak Integration, % Purity) Detect->Analyze

Caption: Step-by-step workflow for RP-HPLC analysis.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4][6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[4]

  • Gradient: A typical gradient could be 5% to 95% Mobile Phase B over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 254 nm (due to the presence of phenyl and pyridine (B92270) chromophores).

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Dissolve the sample to a final concentration of approximately 1 mg/mL in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:ACN).[4]

Note: The Boc group is generally stable under typical RP-HPLC conditions using 0.1% TFA, but prolonged exposure or concentration with TFA can lead to deprotection.[8]

Data Presentation: Expected HPLC Results
AnalyteRetention Time (min)Purity by Area %
Boc-NHCH₂-Ph-Py-NH₂ ~15.2>95%
Potential Impurity 1 (e.g., deprotected amine)~8.5<1%
Potential Impurity 2 (e.g., unreacted starting material)Variable<1%

Mass Spectrometry (MS) for Identity Confirmation

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is employed to confirm the molecular weight and elemental composition of the conjugate.[2][9] This provides unambiguous confirmation of the compound's identity.

Experimental Protocol: ESI-MS
  • Instrumentation: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode is preferred due to the presence of basic nitrogen atoms that are readily protonated.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.[10] Using formic acid is recommended over TFA, which can cause ion suppression.[10]

  • Infusion: The sample can be directly infused or analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS) using the HPLC conditions described previously (with formic acid replacing TFA).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 Da).

Data Presentation: Expected MS Results
ParameterValue
Chemical FormulaC₂₄H₂₇N₃O₂
Exact Mass (Monoisotopic)389.2103
Observed Ion [M+H]⁺ (m/z)389.2101
Mass Error (ppm)-0.5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguous structure determination.[4] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR provides information on the carbon framework.

cluster_nmr Structural Information from NMR & FTIR Structure Proposed Structure Boc-NHCH₂-Ph-Py-NH₂ H_NMR ¹H NMR (Proton Environment) Structure->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR FTIR FTIR (Functional Groups) Structure->FTIR MS HRMS (Molecular Formula) Structure->MS

Caption: Complementary techniques for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire standard proton spectra. Key parameters include spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Presentation: Expected NMR Data (in CDCl₃)

¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Doublet2HPyridine H (ortho to N)
~7.3Doublet2HPhenyl H (ortho to CH₂NH-Py)
~7.2Doublet2HPhenyl H (ortho to CH₂NHBoc)
~6.5Doublet2HPyridine H (meta to N)
~5.0Broad Singlet1HNH-Boc
~4.8Broad Singlet1HNH-Py
~4.4Singlet2HPh-CH₂-NH-Py
~4.3Doublet2HPh-CH₂-NHBoc
1.45Singlet9HBoc (CH₃)₃

Note: Chemical shifts of aromatic protons are influenced by electron-donating and withdrawing substituents.[11] Protons on the pyridine ring will typically appear downfield.[12][13][14]

¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~156.0Boc C=O
~150.0Pyridine C (ortho to N)
~140-130Phenyl C (quaternary)
~128.0Phenyl CH
~108.0Pyridine CH (meta to N)
~79.5Boc C(CH₃)₃
~45.0Ph-CH₂-NH
~28.5Boc C(CH₃)₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting the vibrations of specific bonds.

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3350N-H StretchPrimary Amine (NH₂) & Secondary Amine (NH-Boc)
~3030C-H StretchAromatic (Phenyl, Pyridine)
~2970C-H StretchAliphatic (CH₂, Boc)
~1690C=O StretchCarbonyl (Boc group)[15]
~1600, ~1510C=C StretchAromatic Rings
~1365C-H Bendt-butyl group (Boc)[16]
~1160C-N StretchAmine

References

Troubleshooting & Optimization

Technical Support Center: Boc-NH-CH2-Ph-Py-NH2 Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of Boc-NH-CH2-Ph-Py-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for the deprotection of a Boc-protected aminomethylphenylpyridine derivative like Boc-NH-CH2-Ph-Py-NH2?

A1: The most common and effective methods for removing the tert-butyloxycarbonyl (Boc) protecting group from an amine are based on acidic hydrolysis.[1][2] For a substrate like Boc-NH-CH2-Ph-Py-NH2, the typical reagents of choice are trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol (B129727).[1][2][3]

Q2: How can I effectively monitor the progress of the deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a widely used and effective technique to monitor the reaction's progress.[1][4] By co-spotting the reaction mixture with the starting material, you can observe the consumption of the starting material and the appearance of the product. For visualization, the resulting primary amine product can be stained with ninhydrin. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more detailed monitoring.[1]

Q3: My reaction seems complete, but I am facing challenges during the work-up. What is the recommended procedure?

A3: Following acidic deprotection, the product exists as an ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).[5][6] To obtain the neutral free amine, a basic work-up is necessary. This typically involves removing the excess acid and solvent under reduced pressure, followed by neutralization with a mild base like a saturated aqueous solution of sodium bicarbonate.[1] The free amine can then be extracted into a suitable organic solvent.[1] For highly water-soluble amines, ion-exchange chromatography can be an alternative for isolating the free base.[4]

Q4: Are there milder alternatives to strong acids like TFA or HCl for deprotecting substrates that may be sensitive to harsh acidic conditions?

A4: Yes, several milder deprotection methods are available for acid-sensitive substrates. These can include the use of aqueous phosphoric acid or thermal deprotection by heating the substrate in a suitable solvent.[1][7][8] Lewis acids such as TMSI have also been reported as milder alternatives.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress closely using TLC or LC-MS.[1][4]
Steric hindrance around the Boc-protected amine.More forcing conditions may be required, such as a higher temperature or a stronger acid system.[4]
Degradation of the acidic reagent.Ensure that the acid (TFA or HCl solution) is fresh and has been stored properly.
Sub-optimal solvent choice.The choice of solvent can impact the reaction rate. For TFA deprotection, dichloromethane (B109758) (DCM) is commonly used. For HCl, 1,4-dioxane or methanol are standard.[4] Consider trying an alternative solvent if the reaction is sluggish.
Formation of Side Products Alkylation of the product by the tert-butyl cation.The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic sites.[5][9] The pyridine (B92270) nitrogen or the free amine product in your molecule could be susceptible to this. Add a scavenger such as triethylsilane (TES) or thioanisole (B89551) to the reaction mixture to trap the t-butyl cation.[4]
Degradation of the starting material or product.If your molecule contains other acid-sensitive functional groups, consider using milder deprotection conditions.[10]
Difficult Product Isolation The product is obtained as a salt.A basic work-up is required to neutralize the ammonium salt and obtain the free amine.[1]
High polarity of the final product.The free amine product, with two basic nitrogens, is likely to be polar. This can lead to issues with extraction and purification. Consider using a more polar solvent system for extraction or employing techniques like reversed-phase chromatography for purification.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve Boc-NH-CH2-Ph-Py-NH2 in anhydrous DCM (concentration range of 0.1 to 0.5 M) in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v).[11]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[1]

Protocol 2: Deprotection using HCl in 1,4-Dioxane
  • Dissolve Boc-NH-CH2-Ph-Py-NH2 in 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane.[1][3]

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

  • Alternatively, the solvent can be removed under reduced pressure.

  • To obtain the free amine, perform a basic work-up as described in Protocol 1.

Visual Guides

Deprotection_Workflow General Boc Deprotection Workflow cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up Start Dissolve Boc-NH-CH2-Ph-Py-NH2 in Solvent Add_Acid Add Acid (TFA or HCl) Start->Add_Acid Stir Stir at RT Add_Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Remove Solvent & Excess Acid Monitor->Evaporate Neutralize Neutralize with Base Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry & Concentrate Extract->Dry Product Free Amine Product Dry->Product

Caption: A general experimental workflow for the acidic deprotection of Boc-NH-CH2-Ph-Py-NH2.

Troubleshooting_Logic Troubleshooting Incomplete Deprotection Start Incomplete Reaction? Check_Time Increase Reaction Time? Start->Check_Time Check_Acid Increase Acid Conc.? Check_Time->Check_Acid No Success Reaction Complete Check_Time->Success Yes Check_Temp Increase Temperature? Check_Acid->Check_Temp No Check_Acid->Success Yes Consider_Scavenger Side Products Present? Check_Temp->Consider_Scavenger No Check_Temp->Success Yes Add_Scavenger Add Scavenger (e.g., TES) Consider_Scavenger->Add_Scavenger Yes Consider_Scavenger->Success No Add_Scavenger->Success

Caption: A decision-making diagram for troubleshooting incomplete Boc deprotection reactions.

References

Technical Support Center: Synthesis of Boc-NHCH₂-Ph-Py-NH₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Boc-NHCH₂-Ph-Py-NH₂ synthesis. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?

  • Answer: Low or no yield in the synthesis of Boc-NHCH₂-Ph-Py-NH₂, which is typically achieved through reductive amination, can stem from several factors. Firstly, ensure the integrity of your starting materials. The aldehyde (e.g., 4-formylpyridine) can oxidize, and the Boc-protected amine can degrade. Verify their purity via NMR or LC-MS. Secondly, the formation of the imine intermediate is critical. This step is often pH-sensitive; for pyridine-containing substrates, the reaction medium should be slightly acidic to facilitate imine formation without protonating the pyridine (B92270) nitrogen, which would deactivate it. Inadequate drying of reagents and solvent can also inhibit imine formation. Finally, the choice and activity of the reducing agent are crucial. Sodium triacetoxyborohydride (B8407120) (STAB) is often effective for this type of transformation as it is mild and tolerant of various functional groups.[1] Ensure the STAB is fresh and added portion-wise to control the reaction rate.

Issue 2: Presence of Multiple Side Products

  • Question: My post-reaction analysis (TLC, LC-MS) shows multiple spots/peaks in addition to my product. What are these impurities and how can I minimize them?

  • Answer: The formation of side products is a common issue. A likely impurity is the over-alkylated tertiary amine, resulting from the product reacting with another molecule of the aldehyde. To minimize this, use a stoichiometric amount of the aldehyde or a slight excess of the amine. Another possible side product is the unreacted starting amine. This indicates either inefficient imine formation or incomplete reduction. Increasing the reaction time or the amount of reducing agent can help drive the reaction to completion. If you observe a product corresponding to the alcohol of the starting aldehyde, it suggests that the reducing agent is reducing the aldehyde before it can form the imine. This can be mitigated by adding the reducing agent after allowing the amine and aldehyde to stir together for a period to pre-form the imine.

Issue 3: Accidental Deprotection of the Boc Group

  • Question: I am observing a significant amount of the Boc-deprotected product in my reaction mixture. Why is this happening and how can I prevent it?

  • Answer: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[2][3] If your reaction conditions are too acidic, you will experience premature deprotection. While a mildly acidic environment can be beneficial for imine formation, strong acids must be avoided. If you are using an acid catalyst, consider a weaker acid or reducing its concentration. Trifluoroacetic acid (TFA) is commonly used for Boc deprotection and should not be present in the reductive amination step.[4] Ensure that any glassware used is free from acidic residues. If the starting amine salt was used (e.g., HCl or TFA salt), it must be neutralized to the free amine before the reaction.[2]

Frequently Asked Questions (FAQs)

  • Question: What is the optimal solvent for the synthesis of Boc-NHCH₂-Ph-Py-NH₂?

  • Answer: Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents for reductive amination reactions. They are aprotic and do a good job of solvating the reactants. Tetrahydrofuran (THF) can also be a suitable choice. It is critical to use anhydrous solvents to prevent competitive hydrolysis of the imine intermediate.

  • Question: How can I effectively monitor the progress of the reaction?

  • Answer: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you can track the disappearance of the limiting starting material (usually the aldehyde) and the appearance of the product spot. Staining with ninhydrin (B49086) can be useful if one of the starting materials is a primary amine, as the product, a secondary amine, will show a different color (often yellow or faint orange) or no color at all. LC-MS is a more definitive method to confirm the formation of the product by observing its mass-to-charge ratio.

  • Question: What is the best method for purifying the final product?

  • Answer: Purification of Boc-NHCH₂-Ph-Py-NH₂ is typically achieved through flash column chromatography on silica (B1680970) gel. A gradient of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or a mixture of DCM/methanol) is generally effective. The polarity of the eluent system will depend on the specific isomers of the starting materials used.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CCondition D
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Tetrahydrofuran (THF)Methanol (MeOH)
Reducing Agent NaBH(OAc)₃ (STAB)NaBH₄NaBH₃CNH₂/Pd-C
Temperature Room Temperature0 °C to Room Temp50 °CRoom Temperature
Reaction Time 12 hours24 hours8 hours12 hours
Observed Yield 85-95%60-70%75-85%40-50%
Key Observation Clean reaction, high yieldSlower reaction, some unreacted starting materialFaster reaction, potential for side productsSignificant reduction of aldehyde to alcohol

Note: This data is illustrative and may vary based on specific substrate and experimental setup.

Experimental Protocols

Protocol: Synthesis of Boc-NHCH₂-Ph-Py-NH₂ via Reductive Amination

  • Reagent Preparation:

    • Dissolve Boc-aminomethyl-phenylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 4-aminopyridine (B3432731) (1.0-1.2 eq) to the solution.

  • Imine Formation:

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 30 minutes. A slight exotherm may be observed.

    • Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate (B1210297) or DCM/methanol).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualizations

SynthesisWorkflow cluster_prep 1. Reagent Preparation cluster_imine 2. Imine Formation cluster_reduction 3. Reduction cluster_workup 4. Workup cluster_purification 5. Purification cluster_final 6. Final Product Reagents Boc-Amine + Py-Aldehyde in Anhydrous DCM Imine Stir at RT (1-2h) Reagents->Imine Formation of Imine Intermediate Reduction Add STAB Stir at RT (12-24h) Imine->Reduction Reduction of Imine Workup Quench (NaHCO₃) Extract with DCM Reduction->Workup Isolation of Crude Product Purification Column Chromatography Workup->Purification Removal of Impurities Product Boc-NHCH₂-Ph-Py-NH₂ Purification->Product

Caption: Experimental workflow for the synthesis of Boc-NHCH₂-Ph-Py-NH₂.

TroubleshootingTree Start Low Yield Issue CheckReagents Check Starting Material Purity? Start->CheckReagents Purity CheckImine Optimize Imine Formation? Start->CheckImine Reaction Conditions CheckReducer Verify Reducing Agent Activity? Start->CheckReducer Reagent Activity SolutionReagents Use fresh/purified reagents. CheckReagents->SolutionReagents SolutionImine Adjust pH, use anhydrous solvent. CheckImine->SolutionImine SolutionReducer Use fresh STAB, add portion-wise. CheckReducer->SolutionReducer

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Boc-NHCH2-Ph-Py-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Boc-NHCH2-Ph-Py-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its purification?

A1: The purification of this compound is primarily influenced by three key structural features:

  • The basic pyridine (B92270) ring: The nitrogen atom in the pyridine ring is basic and can interact strongly with acidic stationary phases like silica (B1680970) gel, often leading to purification challenges such as peak tailing during chromatography.[1]

  • The Boc-protecting group: This bulky, lipophilic group significantly increases the non-polar character of the molecule, affecting its solubility and retention characteristics in chromatographic systems.

  • The primary amine (-NH2): This group also has basic properties and can interact with stationary phases.

Q2: Why am I observing significant peak tailing during flash column chromatography on silica gel?

A2: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel.[1] It is primarily caused by the strong interaction between the basic nitrogen of the pyridine ring and the acidic residual silanol (B1196071) groups on the surface of the silica.[1] This interaction leads to a non-ideal elution profile, resulting in broad, tailing peaks which can compromise separation efficiency.

Q3: My compound appears as an oil and is difficult to solidify. How can I induce crystallization?

A3: Many Boc-protected compounds, particularly those with some degree of conformational flexibility, can initially present as oils.[2] To induce crystallization, you can try the following techniques:

  • Seeding: Introduce a seed crystal of the pure compound to the oil to initiate crystallization.[3][4]

  • Pulping/Trituration: Stir the oil with a non-polar solvent (e.g., hexane (B92381), diethyl ether) in which the compound is poorly soluble.[2] This can help to break up the oil and encourage the formation of a solid.

  • Solvent Evaporation: Slowly evaporate a solution of the compound in a suitable solvent.

  • pH Adjustment: For compounds with acidic or basic handles, adjusting the pH of a solution to the isoelectric point can sometimes promote precipitation or crystallization.[2]

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction can be a very effective technique for purifying this compound, especially for removing non-basic organic impurities.[5] By treating a solution of your crude product in an organic solvent with an aqueous acid (e.g., dilute HCl), the basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium (B92312) salt.[6] This salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. The pyridine compound can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue Potential Cause Suggested Solution
Significant Peak Tailing in Flash Chromatography Strong interaction between the basic pyridine and acidic silica gel.[1]Add a competing base, such as triethylamine (B128534) (TEA) (0.1-1% v/v), to the mobile phase.[1] This will preferentially interact with the acidic silanol sites, reducing the interaction with your compound.
Poor Separation from a Non-polar Impurity The Boc group makes the compound relatively non-polar, causing it to co-elute with other non-polar impurities.Use a less polar solvent system to increase the retention of your compound and improve separation. Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase silica gel.
Compound Streaking on TLC Plate The compound may be unstable on the acidic silica gel, or the sample is too concentrated. High boiling point solvents from the reaction mixture can also cause streaking.[7]Spot the TLC plate and place it under high vacuum for a few minutes before running to remove any high-boiling solvents.[7] If instability is suspected, consider using neutral alumina plates or performing a 2D TLC to assess stability.[7]
Low Recovery After Purification The compound may be partially soluble in the aqueous phase during workup, especially if the pH is not carefully controlled. Adsorption onto silica gel can also lead to loss of material.Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to minimize the formation of the water-soluble pyridinium salt.[5] If using chromatography, the addition of a base to the eluent can improve recovery.
Difficulty Removing Excess (Boc)2O Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) is a common reagent in the synthesis and can be a persistent impurity.Excess (Boc)2O can be removed by leaving the crude product under high vacuum for an extended period (e.g., 72 hours), as it will sublimate.[8] Alternatively, it can be quenched with methanol (B129727) and the byproducts removed during chromatography.[9]

Experimental Protocols

Protocol 1: Modified Flash Column Chromatography for Basic Compounds

This protocol is designed to mitigate peak tailing when purifying this compound on silica gel.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).[5]

  • Mobile Phase Preparation: Prepare your chosen eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). To this eluent, add 0.5% (v/v) triethylamine (TEA).[1] The TEA will act as a competing base, minimizing interactions with the silica.[1]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (B109758) or the mobile phase. Adsorb the sample onto a small amount of silica gel, dry it, and then load it onto the column.

  • Elution: Run the column using the TEA-modified eluent, gradually increasing the polarity (gradient elution) to elute your compound.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product.

Protocol 2: Acid-Base Extraction for Removal of Non-Basic Impurities

This protocol is effective for separating your basic compound from neutral or acidic organic impurities.[5]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[5]

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash it with 1M aqueous HCl. The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the product.

  • Separation: Combine the acidic aqueous layers. The non-basic impurities will remain in the organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base, such as 6M NaOH, until the pH is greater than 10.[5] This will regenerate the free base of your compound.

  • Back-Extraction: Extract the liberated product back into an organic solvent (e.g., ethyl acetate or dichloromethane).[5] Repeat the extraction of the aqueous layer to maximize recovery.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified product.[5]

Visualizations

Purification_Troubleshooting_Workflow start_node Crude this compound process_node_tlc TLC Analysis start_node->process_node_tlc Analyze by TLC process_node process_node decision_node decision_node outcome_node outcome_node issue_node issue_node decision_major_impurities Major Impurities? process_node_tlc->decision_major_impurities Identify Impurities process_acid_base Perform Acid-Base Extraction decision_major_impurities->process_acid_base Yes (Non-Basic) process_chromatography Flash Column Chromatography decision_major_impurities->process_chromatography Yes (Similar Polarity) outcome_pure Pure Product decision_major_impurities->outcome_pure No (Relatively Clean) process_acid_base->process_chromatography Further Purification decision_peak_tailing Significant Peak Tailing? process_chromatography->decision_peak_tailing Assess Peak Shape decision_peak_tailing->outcome_pure No issue_tailing Add TEA (0.5% v/v) to Mobile Phase decision_peak_tailing->issue_tailing Yes issue_tailing->process_chromatography Re-run Chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Silica_Interaction_Mitigation cluster_without_tea Without Triethylamine (TEA) cluster_with_tea With Triethylamine (TEA) silica_surface Silica Surface (Acidic Silanol Groups, Si-OH) strong_interaction Strong Interaction (Leads to Peak Tailing) pyridine_compound This compound (Basic Pyridine) pyridine_compound->silica_surface Adsorbs Strongly silica_surface_tea Silica Surface (Silanol Groups) weak_interaction Weak Interaction (Improved Peak Shape) pyridine_compound_tea This compound pyridine_compound_tea->silica_surface_tea Weakly Interacts tea Triethylamine (TEA) (Competing Base) tea->silica_surface_tea Preferentially Interacts

Caption: Mitigation of peak tailing by adding a competing base to the mobile phase.

References

Technical Support Center: Amide Coupling of Boc-NH-CH₂-Ph-Py-NH₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the amide coupling of Boc-protected aminomethyl-phenyl-pyridine-amine (Boc-NH-CH₂-Ph-Py-NH₂).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive coupling reagents (e.g., EDC, HATU).EDC and NHS are moisture-sensitive.[1] Use fresh, high-quality reagents and store them under anhydrous conditions (e.g., in a desiccator at -20°C).[1] Allow reagents to warm to room temperature before opening to prevent condensation.[1]
Hydrolysis of activated ester.The O-acylisourea intermediate and the NHS-ester are susceptible to hydrolysis.[1] Perform the reaction in anhydrous solvents and as quickly as possible after reagent addition.
Suboptimal pH.For EDC/NHS coupling, the activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0). The subsequent coupling to the amine is favored at a pH of 7.2-8.5 to ensure the amine is deprotonated and nucleophilic.[2]
Competing side reactions.N-acylurea formation, racemization, or guanidinylation can consume starting materials and reduce the yield of the desired product.[3][4][5] See the FAQ section for mitigation strategies.
Presence of Difficult-to-Remove Impurities N-acylurea formation.A common side reaction with carbodiimide (B86325) coupling agents is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[3][6][7] This byproduct often has similar solubility to the desired product, making purification challenging.[3] Using additives like HOBt or NHS can minimize N-acylurea formation.[6] Water-soluble carbodiimides like EDC can be used so that the N-acylurea byproduct can be removed by aqueous extraction.[8]
Guanidinylation of the starting amine.Uronium/aminium-based coupling reagents (e.g., HATU, HBTU) or even carbodiimides can react with the primary amine of your molecule to form a guanidinium (B1211019) group, capping the amine and preventing the desired coupling.[5][9] Avoid a large excess of the coupling reagent and consider in-situ activation.[5]
Racemization or Epimerization of Chiral Centers Inappropriate coupling conditions.Carbodiimide-mediated couplings, especially with EDC, can be prone to racemization.[4] The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) is crucial to suppress this side reaction.[8][10] Running the reaction at lower temperatures can also help maintain chiral integrity.[3][11]
Reaction Mixture Turns Yellow/Orange Side reaction during EDC coupling.This coloration can sometimes occur during EDC couplings and does not necessarily indicate a failed reaction.[2] It is advisable to proceed with the reaction and purification, and then analyze the final product to determine if the color is due to an unwanted side product.[2]
Precipitation During Reaction Protein/Molecule Aggregation.Changes in pH or the addition of reagents can cause aggregation of the starting materials or product.[1] Ensure your molecules are soluble and stable in the chosen reaction buffer.
High EDC Concentration.Using a large excess of EDC can sometimes lead to precipitation.[1] If this is observed, try reducing the concentration of EDC.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when using a carbodiimide like EDC for this coupling?

A1: The most prevalent side reactions include:

  • N-acylurea Formation : This is a significant issue where the active O-acylisourea intermediate rearranges into an unreactive N-acylurea byproduct, which can be difficult to separate from the desired product.[3][6][7][11]

  • Racemization : If your carboxylic acid partner contains a chiral center, there is a risk of losing stereochemical integrity.[4][11] EDC has been reported to be more prone to inducing racemization compared to other carbodiimides like DIC.[4]

  • Guanidinylation : The carbodiimide can react with the primary amine of your "Boc-NH-CH₂-Ph-Py-NH₂" to form a guanidine, an undesired byproduct that terminates the reaction for that molecule.[3]

Q2: How can I minimize N-acylurea formation?

A2: To suppress the formation of N-acylurea, you can:

  • Use Additives : The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is highly recommended.[3][6] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.[6]

  • Control Solvent Polarity : N-acylurea formation is enhanced in polar aprotic solvents like DMF and THF.[3] If possible, running the reaction in less polar solvents such as CH₂Cl₂ can reduce this side reaction.[3]

  • Use Water-Soluble Carbodiimides : Employing a water-soluble carbodiimide like EDC allows for the removal of the water-soluble N-acylurea byproduct through simple aqueous extraction during workup.[3][8]

Q3: What is the optimal pH for an EDC/NHS coupling reaction?

A3: A two-step pH process is generally recommended for optimal results. The activation of the carboxyl group with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[2] Following this activation step, the coupling to the primary amine should be performed at a pH of 7.2 to 8.5.[2] This higher pH deprotonates the primary amine, increasing its nucleophilicity and promoting a more efficient reaction with the NHS ester.[2]

Q4: Can the pyridine (B92270) nitrogen in my molecule interfere with the coupling reaction?

A4: Yes, the basic nitrogen atom in the pyridine ring can potentially interfere in several ways. It can be protonated, affecting the solubility and reactivity of the molecule. It could also act as a base, influencing the reaction pH. While less nucleophilic than the primary amine, under certain conditions, it might interact with the activated carboxylic acid. It is crucial to control the pH of the reaction to ensure the primary amine is the most reactive nucleophile.

Q5: My starting materials are not fully soluble in the reaction solvent. What should I do?

A5: Poor solubility can lead to incomplete reactions. Consider the following:

  • Solvent System : You may need to use a co-solvent system to ensure all reactants are in solution. Common solvents for coupling reactions include DMF, NMP, and DCM.[3][11]

  • Sonication : Gentle sonication can sometimes help to dissolve starting materials.[12]

  • Temperature : Slightly warming the reaction mixture might improve solubility, but be cautious as higher temperatures can also increase the rate of side reactions like racemization.[3]

Experimental Protocols

General Protocol for EDC/NHS Coupling

This is a general guideline and may require optimization for your specific substrates.

  • Carboxyl Group Activation:

    • Dissolve the carboxylic acid component in an appropriate anhydrous solvent (e.g., DMF, DCM, or MES buffer for aqueous reactions) under an inert atmosphere (e.g., nitrogen or argon).[1][3]

    • Add 1.1 to 1.5 equivalents of N-hydroxysuccinimide (NHS).

    • Add 1.1 to 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir the mixture at room temperature for 15-60 minutes. For aqueous reactions, this step is typically performed at a pH of 4.5-6.0.[2]

  • Amine Coupling:

    • Dissolve "Boc-NH-CH₂-Ph-Py-NH₂" (1.0 equivalent) in the reaction solvent.

    • Add the solution of the activated carboxylic acid to the amine solution (or vice-versa).

    • If the reaction is performed in an organic solvent, 1 to 2 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be required if the amine is used as a salt.[11] For aqueous reactions, adjust the pH to 7.2-8.5.[2]

    • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification:

    • Quench the reaction if necessary (e.g., by adding a quenching buffer or water).[1]

    • If using EDC, the urea (B33335) byproduct is water-soluble and can be removed by aqueous extraction.[6][8]

    • Purify the crude product using an appropriate method, such as column chromatography, to isolate the desired amide.

Visualizations

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_side_reactions Potential Side Reactions Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester (More Stable Intermediate) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Racemization Racemization O_Acylisourea->Racemization via Oxazolone NHS NHS NHS->NHS_Ester Amide_Product Desired Amide Product NHS_Ester->Amide_Product + Amine Amine Boc-NH-CH₂-Ph-Py-NH₂ Amine->Amide_Product Urea_Byproduct Urea Byproduct

Caption: EDC/NHS coupling reaction pathway and major side reactions.

G Start Low Yield or Impure Product Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Reagent_Issue Use fresh reagents, store properly. Check_Reagents->Reagent_Issue No Check_pH Is the pH optimal for activation and coupling? Check_Reagents->Check_pH Yes Reagent_Issue->Check_pH pH_Issue Adjust pH: Activation: 4.5-6.0 Coupling: 7.2-8.5 Check_pH->pH_Issue No Check_Side_Reactions Are side reactions (N-acylurea, racemization) suspected? Check_pH->Check_Side_Reactions Yes pH_Issue->Check_Side_Reactions Side_Reaction_Solution Add HOBt/NHS. Optimize solvent and temperature. Check_Side_Reactions->Side_Reaction_Solution Yes Check_Solubility Are all reactants fully dissolved? Check_Side_Reactions->Check_Solubility No Side_Reaction_Solution->Check_Solubility Solubility_Issue Use co-solvents or sonication. Check_Solubility->Solubility_Issue No Purification Review purification strategy. Check_Solubility->Purification Yes Solubility_Issue->Purification End Optimized Reaction Purification->End

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of tert-butyl ((4-(pyridin-2-yl)benzyl)carbamate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of "Boc-NH-CH2-Ph-Py-NH2", exemplified here as tert-butyl ((4-(pyridin-2-yl)benzyl)carbamate). The guidance focuses on a common synthetic approach: the reductive amination of 4-(pyridin-2-yl)benzaldehyde with ammonia (B1221849) followed by Boc protection, or direct reductive amination with a protected ammonia equivalent.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reductive Amination & Boc Protection

Q1: What are the common challenges in the reductive amination step for this synthesis?

A1: The primary challenges include low yields, the formation of over-alkylated side products (tertiary amines), and incomplete reaction.[1] The choice of reducing agent is critical; sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it is mild and selective for the imine intermediate, reducing the likelihood of overalkylation.[1][2]

Q2: My reaction yield is low, and I'm recovering unreacted benzaldehyde. What should I do?

A2: This suggests an issue with imine formation or the reduction step.

  • Imine Formation: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent like magnesium sulfate (B86663) (MgSO₄) or titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be beneficial.[2]

  • pH Control: For reductive aminations using reagents like sodium cyanoborohydride (NaBH₃CN), maintaining a mildly acidic pH (around 5-6) is crucial to facilitate imine formation without degrading the reducing agent.[2]

  • Reaction Time/Temperature: The reaction may require longer stirring times or gentle heating. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: I'm observing significant amounts of di-Boc or other side products during the Boc protection step. How can this be minimized?

A3: The formation of di-Boc protected amines or urea (B33335) derivatives can occur, especially with prolonged reaction times or excess Boc-anhydride ((Boc)₂O).[3]

  • Stoichiometry: Carefully control the amount of (Boc)₂O used, typically 1.1 to 1.5 equivalents.[3]

  • Reaction Conditions: Conduct the reaction at room temperature. Elevated temperatures can cause the decomposition of (Boc)₂O.[4]

  • Solvent Choice: Using an aqueous-organic solvent system can help disfavor the formation of the di-Boc adduct.[3]

Q4: The Boc protection of my aminomethyl-phenyl-pyridine is slow or incomplete. Why is this happening?

A4: While primary aliphatic amines are generally highly nucleophilic and react quickly, steric hindrance or electronic effects from the bulky phenyl-pyridine moiety could slow the reaction.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for key reaction steps based on established principles.

Table 1: Effect of Reducing Agent on Reductive Amination Yield

Reducing AgentSolventTemperature (°C)Typical Yield (%)Notes
NaBH(OAc)₃ (STAB)DCE/THF2585-95Reagent of choice for direct reductive amination; mild and selective.[1]
NaBH₃CNMeOH2570-85Requires careful pH control (5-6); toxic cyanide byproduct.[2]
H₂/Pd-CEtOH25-4060-90May be incompatible with other reducible functional groups.[1]

Table 2: Troubleshooting Guide for Boc Protection

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient (Boc)₂O, low temperature, suboptimal pH.Increase (Boc)₂O to 1.2 equivalents, extend reaction time, or moderately increase temperature (e.g., to 40°C). Ensure a mildly basic pH (8-9).[3]
Di-Boc Formation Excess (Boc)₂O, prolonged reaction time at elevated temperatures.Reduce equivalents of (Boc)₂O to 1.1-1.2. Monitor the reaction closely and stop once the starting material is consumed.[3]
Low Yield Product loss during work-up, decomposition of starting material.Optimize the extraction and purification procedure. For water-soluble products, consider alternative purification methods.[4]
Poor Starting Material Solubility Inappropriate solvent.Use a co-solvent system such as THF/water or dioxane/water to improve solubility.[3]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination and N-Boc Protection

This one-pot procedure is an efficient method for synthesizing N-Boc protected secondary amines.[1][6]

  • Imine Formation: Dissolve the starting aldehyde (1.0 eq) and the primary amine hydrochloride salt (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂). Add triethylamine (Et₃N, 1.5 eq) to neutralize the salt and facilitate imine formation. Stir for 30 minutes at room temperature.

  • Reduction & Protection: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) to the mixture, followed by sodium triacetoxyborohydride (STAB, 2.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (staining with ninhydrin (B49086) can help visualize the free amine starting material).[7] The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations: Workflows and Logic Diagrams

Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Protection Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine Amine Amine Product_Amine Primary Amine Product Imine->Product_Amine Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Imine Product_Amine_p Primary Amine Product Product_Amine->Product_Amine_p Intermediate Boc2O (Boc)2O Boc2O->Product_Amine_p Final_Product Boc-NH-CH2-Ph-Py-NH2 Product_Amine_p->Final_Product + Base

Caption: General two-step synthetic workflow for the target molecule.

Troubleshooting Logic

G start Low Reaction Yield check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present: Incomplete Reaction check_sm->sm_present Yes sm_absent SM Absent: Product Loss check_sm->sm_absent No incomplete_cause Potential Causes? sm_present->incomplete_cause loss_cause Where is loss occurring? sm_absent->loss_cause reagents Degraded Reagents? incomplete_cause->reagents conditions Suboptimal Conditions? incomplete_cause->conditions solubility Poor Solubility? incomplete_cause->solubility sol_reagents Use fresh reagents (e.g., (Boc)2O, STAB) reagents->sol_reagents sol_conditions Increase reaction time/temp. Check pH. conditions->sol_conditions sol_solubility Use co-solvent (e.g., THF/water) solubility->sol_solubility workup During Aqueous Workup? loss_cause->workup purification During Chromatography? loss_cause->purification sol_workup Minimize washes. Back-extract aqueous layer. workup->sol_workup sol_purification Check column loading. Use alternative method. purification->sol_purification

Caption: Decision tree for troubleshooting low reaction yields.

References

Troubleshooting PROTAC synthesis with "Boc-NHCH2-Ph-Py-NH2"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting PROTAC synthesis with "Boc-NHCH2-Ph-Py-NH2"

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate a Boc-protected aminomethyl-phenyl-pyridine linker core.

General Synthesis Workflow

The assembly of a PROTAC containing the "this compound" moiety typically involves a modular, multi-step sequence. The key phases include the formation of the central phenyl-pyridine biaryl core, functionalization, and subsequent coupling to the E3 ligase ligand and the Protein of Interest (POI) binder.

PROTAC_Synthesis_Workflow cluster_0 Phase 1: Linker Core Synthesis cluster_1 Phase 2: Functionalization & Elaboration cluster_2 Phase 3: Final PROTAC Assembly A Aryl Halide (e.g., Bromo-Pyridine) C Suzuki Coupling A->C B Aryl Boronic Acid/Ester (e.g., Phenylboronic Acid) B->C D Phenyl-Pyridine Core C->D E Introduction of -CH2NH-Boc Group D->E F Functionalized Linker (Boc-NHCH2-Ph-Py-X) E->F G Amide Coupling 1 (Linker + E3 Ligand) F->G H Linker-E3 Ligand Conjugate G->H J Amide Coupling 2 (Conjugate + POI Binder) H->J I POI Binder I->J K Fully Assembled PROTAC (Protected) J->K L Final Deprotection (e.g., Boc Removal) K->L M Final PROTAC L->M

A generalized workflow for PROTAC synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of PROTACs featuring the phenyl-pyridine linker.

Biaryl Core Synthesis (Suzuki Coupling)

Q1: My Suzuki coupling reaction to form the phenyl-pyridine core has a low yield or fails completely. What are the common causes?

A1: Low yields in Suzuki couplings for heteroaromatic systems are common. Key factors to investigate include the catalyst system, base, and reaction conditions.[1][2] Phenylated impurities derived from phosphorus ligands can also be a complicating factor.[3]

  • Catalyst/Ligand: The choice of palladium catalyst and ligand is critical. For pyridine-containing substrates, electron-rich and bulky phosphine (B1218219) ligands often give better results. If using a standard catalyst like Pd(PPh₃)₄ fails, consider more specialized catalysts.

  • Base: The base's strength and solubility are important. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are commonly used, with Cs₂CO₃ often being effective for more challenging couplings.[3]

  • Solvent: A degassed solvent system is crucial to prevent catalyst degradation. Common choices include toluene (B28343), dioxane, or DMF, often with water as a co-solvent.[2]

  • Starting Materials: Ensure the purity of your aryl halide and boronic acid/ester. Boronic acids can degrade upon storage; check for signs of decomposition (e.g., formation of boroxines).

ParameterRecommendation 1Recommendation 2Recommendation 3
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ with SPhos or XPhos (1-3 mol%)
Base 2M aq. Na₂CO₃K₂CO₃ or K₃PO₄Cs₂CO₃[3]
Solvent Toluene/EtOH/H₂O[2]1,4-Dioxane/H₂ODMF
Temperature 80-110 °C80-110 °C80-110 °C

Q2: I'm observing significant amounts of homocoupling of my boronic acid starting material. How can I minimize this side reaction?

A2: Homocoupling is often caused by oxygen in the reaction mixture, leading to oxidative coupling of the boronic acid.

  • Thorough Degassing: Ensure your solvent and reaction vessel are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide, but avoid a large excess which can favor homocoupling.

  • Controlled Addition: Adding the palladium catalyst to the reaction mixture at room temperature before heating can sometimes reduce side reactions.

Amide Coupling Reactions

Q3: The amide coupling between my linker-acid and amine-functionalized POI/E3 binder is slow, incomplete, or results in low yields. What should I try?

A3: Amide bond formation is a cornerstone of PROTAC synthesis, but the large, sterically hindered nature of the coupling partners can make it challenging.[4][5] Low yields in the final coupling steps are a frequently reported issue.[4]

  • Coupling Reagents: HATU and HBTU are highly efficient coupling reagents often used in PROTAC synthesis as they can reduce the risk of epimerization in chiral compounds.[4] EDC with an additive like HOBt or Oxyma is a more economical but sometimes less potent alternative.

  • Base: A non-nucleophilic organic base is required. Diisopropylethylamine (DIPEA) is the most common choice, typically used in 2-4 equivalents.[4]

  • Solvent: Anhydrous polar aprotic solvents like DMF or NMP are preferred due to the high solubility of PROTAC building blocks.[4][5]

ReagentDescriptionCommon BaseKey Advantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA, TEAHigh efficiency, fast reaction times, low epimerization.[4]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA, TEAVery effective, similar to HATU.
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)DIPEA, TEAMore economical, but can be less effective for hindered couplings.
Protecting Group Steps

Q4: My Boc deprotection with TFA is causing side reactions or is not going to completion. What are the best practices?

A4: While Boc deprotection is standard, the generation of a reactive tert-butyl cation can lead to unwanted side reactions, especially with electron-rich aromatic rings or other nucleophilic sites in a complex PROTAC molecule.[6][7][8]

  • Scavengers: The t-butyl cation is an electrophile that can alkylate nucleophilic residues.[7] To prevent this, always include a scavenger in your reaction. Triisopropylsilane (TIS) or anisole (B1667542) are excellent choices to trap the cation.

  • Reaction Conditions: Standard conditions are typically 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature.[8] If your molecule is particularly acid-sensitive, you might consider using 4M HCl in dioxane, which is sometimes milder.[8]

  • Monitoring: Monitor the reaction closely by LC-MS or TLC. Extended reaction times can increase the chance of degradation. The reaction is often complete within 30 minutes to 2 hours.

  • Workup: Ensure all acidic reagents are thoroughly removed during workup, as residual acid can cause issues in subsequent steps or during storage. A basic wash (e.g., sat. NaHCO₃) or co-evaporation with a solvent like toluene can be effective.

ConditionReagent/SolventScavenger (5-10% v/v)TemperatureTypical Time
Standard 20-50% TFA in DCMTriisopropylsilane (TIS)0 °C to RT30-120 min
Alternative 4M HCl in 1,4-DioxaneAnisole0 °C to RT1-4 hours

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl halide (1.0 equiv.), the phenylboronic acid or ester (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).[2]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligands.[2]

  • Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O in a 3:1:1 ratio) via syringe.[2]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling
  • Dissolve the carboxylic acid-containing fragment (1.0 equiv.) in anhydrous DMF or NMP under an inert atmosphere.

  • Add HATU (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 10-15 minutes to pre-activate the acid.[4]

  • Add the amine-containing fragment (1.0-1.1 equiv.) to the reaction mixture.

  • Stir at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water to precipitate the product or dilute with an organic solvent for aqueous workup.

  • Extract the product, wash the combined organic layers with water and brine, then dry and concentrate.

  • Purify the crude product, typically using reverse-phase HPLC or flash chromatography.

Protocol 3: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected PROTAC (1.0 equiv.) in Dichloromethane (DCM).

  • Add a scavenger, such as Triisopropylsilane (TIS) (5-10% v/v).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) dropwise to a final concentration of 20-50%.

  • Allow the reaction to warm to room temperature and stir for 30-90 minutes.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (2-3 times) to remove excess TFA.

  • Purify the resulting amine salt, typically by reverse-phase HPLC.

Troubleshooting Decision Tree

If a synthetic step fails, this logical diagram can help diagnose the potential issue.

Troubleshooting_Tree A Low Yield or Incomplete Reaction B Check Purity of Starting Materials A->B C Analyze Reaction by LC-MS A->C D Starting Material Unchanged? C->D E Multiple Byproducts Observed? C->E F Degraded Catalyst? (e.g., Pd black) D->F Yes G Reagents Inactive? (e.g., wet solvent, old coupling agent) D->G Yes H Reaction Temp Too Low? Increase Heat D->H Yes I Side Reaction Occurred (e.g., t-butylation) E->I Yes J Product Degradation? E->J Yes K Optimize Scavengers or Use Milder Conditions I->K J->K

A decision tree for troubleshooting failed reactions.

References

Technical Support Center: Analytical Methods for Boc-NHCH2-Ph-Py-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical refinement of "Boc-NHCH2-Ph-Py-NH2," a key linker used in the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary application?

A1: "this compound" is a chemical compound that serves as a linker molecule in the synthesis of PROTACs.[1][2][3] Its structure incorporates a Boc-protected amine, a phenyl group, and a pyridine (B92270) ring with a free amine. This linker is often conjugated with an E3 ligase ligand, such as thalidomide, to create a larger construct used in targeted protein degradation.[1][3]

Q2: What are the key structural features of "this compound" that influence its analytical behavior?

A2: The analytical behavior of this molecule is primarily influenced by three key features:

  • The Boc (tert-Butyloxycarbonyl) protecting group: This bulky, non-polar group affects the molecule's solubility and provides characteristic signals in NMR and Mass Spectrometry.[2][4]

  • The basic pyridine ring: The nitrogen atom in the pyridine ring is basic, which can lead to peak tailing in reverse-phase HPLC due to interactions with residual silanols on the column stationary phase.[1][5][6]

  • The aromatic phenyl and pyridine rings: These rings provide chromophores for UV detection in HPLC.

Q3: What are the recommended analytical techniques for characterizing "this compound"?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): Primarily for purity assessment and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identity confirmation and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing) for the main compound peak.

  • Cause: The basic pyridine moiety can interact with acidic residual silanol (B1196071) groups on the surface of C18 columns.[5][6]

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) using an acidic modifier like trifluoroacetic acid (TFA) or formic acid to protonate the pyridine nitrogen and minimize secondary interactions.

    • Use a Base-Deactivated Column: Employ a column with end-capping or a polar-embedded stationary phase specifically designed for the analysis of basic compounds.

    • Add a Competitive Base: Incorporate a small amount of a competitive base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.

    • Reduce Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a lower concentration of the sample.[7]

Issue 2: Inconsistent retention times.

  • Cause: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to shifts in retention time.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Accurately measure and thoroughly mix mobile phase components. Degas the mobile phase before use.

    • Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible chromatography.

    • Adequate Column Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between runs with different gradient conditions.

Mass Spectrometry (MS) Analysis

Issue 3: Low signal intensity or poor ionization.

  • Cause: The compound may not ionize efficiently under the chosen conditions.

  • Troubleshooting Steps:

    • Optimize Ionization Source: Experiment with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI in positive ion mode is generally a good starting point for nitrogen-containing compounds.

    • Adjust Mobile Phase Additives: The choice and concentration of the acidic modifier (e.g., formic acid vs. acetic acid) can significantly impact ionization efficiency.

    • Tune Mass Spectrometer Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates for the specific m/z of the target compound.

Issue 4: In-source fragmentation or adduct formation.

  • Cause: The molecule may be unstable in the ion source, or it may form adducts with mobile phase components.

  • Troubleshooting Steps:

    • Reduce Source Energy: Lower the cone voltage or fragmentation voltage to minimize in-source fragmentation.

    • Simplify Mobile Phase: If complex adducts are observed, try using a simpler mobile phase with volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate.

    • Identify Common Adducts: Be aware of common adducts such as [M+Na]⁺ and [M+K]⁺ and confirm the molecular weight accordingly.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Purity Analysis
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (base-deactivated)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Protocol 2: LC-MS Method for Identity Confirmation
ParameterRecommended Condition
LC System Same as Protocol 1
Mass Spectrometer Single Quadrupole or Triple Quadrupole
Ionization Mode ESI Positive
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 350 °C
Protocol 3: ¹H NMR for Structural Elucidation
ParameterRecommended Condition
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆
Concentration 5-10 mg/mL
Spectrometer 400 MHz or higher
Number of Scans 16
Relaxation Delay 1 s

Expected ¹H NMR Signals:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Boc (t-butyl)~1.45Singlet (9H)
-CH₂-~4.3Singlet or Doublet
Phenyl~7.2-7.4Multiplet
Pyridine~6.5-8.5Multiplets
-NH₂ (Py)Broad signalSinglet
-NH- (Boc)Broad signalSinglet or Triplet

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Results synthesis Synthesis of This compound purification Column Chromatography synthesis->purification hplc HPLC Purity purification->hplc Purity Check lcms LC-MS Identity purification->lcms Identity Confirmation nmr NMR Structure purification->nmr Structure Elucidation pass Pass QC hplc->pass >95% Purity fail Fail QC hplc->fail <95% Purity lcms->pass Correct Mass lcms->fail Incorrect Mass nmr->pass Correct Structure nmr->fail Incorrect Structure

Caption: Analytical workflow for this compound.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions start HPLC Peak Tailing Observed cause1 Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Poor Column Condition start->cause3 solution1a Lower Mobile Phase pH cause1->solution1a solution1b Use Base-Deactivated Column cause1->solution1b solution2 Reduce Sample Concentration cause2->solution2 solution3 Replace Column cause3->solution3

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Featuring "Boc-NHCH2-Ph-Py-NH2"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While the choice of ligands determines the target, the linker plays a critical, and often underappreciated, role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides an objective comparison of the PROTAC linker "Boc-NHCH2-Ph-Py-NH2" with other commonly employed linker classes. We will delve into their structural characteristics, impact on PROTAC performance, and provide supporting experimental data and protocols to inform rational PROTAC design.

The Featured Linker: this compound

The linker with the chemical structure tert-Butyloxycarbonyl-aminomethyl-phenyl-pyrimidine-amine, abbreviated as "this compound," is a key component of the potent and orally bioavailable CBP/p300 PROTAC degrader, XYD198 .[1][2] The CBP and p300 proteins are highly homologous histone acetyltransferases that act as transcriptional co-activators and are implicated in the development and progression of various cancers, including acute myeloid leukemia.[1][3] The degradation of CBP/p300 represents a promising therapeutic strategy.

The structure of this compound incorporates a phenyl-pyrimidine moiety, which introduces a degree of rigidity to the linker. This is in contrast to the more common flexible polyethylene (B3416737) glycol (PEG) and alkyl chain linkers. The design of this linker in XYD198 has proven effective in inducing potent degradation of CBP/p300.[1]

Comparison of PROTAC Linker Classes

The selection of a PROTAC linker is a critical step in the optimization of a degrader molecule. The linker's length, composition, rigidity, and attachment points to the two ligands all significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[4][5] Below is a comparison of major PROTAC linker classes.

Linker ClassKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Simple, flexible hydrocarbon chains of varying lengths.- Synthetically accessible and easy to modify. - High conformational flexibility can aid in initial ternary complex formation.[1]- High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability. - Can increase lipophilicity, which may negatively impact solubility and cell permeability.[1]
Polyethylene Glycol (PEG) Chains Flexible chains of repeating ethylene (B1197577) glycol units.- Improves hydrophilicity and solubility of the PROTAC.[1][6] - Biocompatible and synthetically versatile.- High flexibility can lead to a less defined ternary complex geometry. - Can increase molecular weight significantly.
Rigid Linkers (e.g., containing phenyl, cycloalkyl, alkyne moieties) Contain inflexible structural elements that restrict conformational freedom.- Can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty.[1][5] - May improve selectivity by disfavoring off-target ternary complex formation. - Can lead to improved physicochemical and pharmacokinetic properties.[1]- More synthetically challenging to prepare. - A poorly designed rigid linker can introduce steric hindrance and prevent ternary complex formation.
"Clickable" Linkers (e.g., containing alkyne or azide (B81097) groups) Incorporate functional groups that allow for efficient and specific conjugation reactions (e.g., copper-catalyzed azide-alkyne cycloaddition).- Enables rapid and modular synthesis of PROTAC libraries for linker optimization.[7] - The resulting triazole ring can provide some rigidity and metabolic stability.- The triazole moiety may influence the overall properties of the PROTAC.

Performance Data: CBP/p300 PROTACs with Varied Linkers

A recent study by Hu et al. provides valuable insights into the structure-activity relationship of PROTAC linkers in the context of CBP/p300 degradation. The study explored a series of PROTACs with the same CBP/p300 ligand and E3 ligase ligand but with different linkers, leading to the discovery of XYD198. The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of selected PROTACs from this study in MV4;11 acute myeloid leukemia cells.

CompoundLinker StructureCBP DC50 (nM)CBP Dmax (%)p300 DC50 (nM)p300 Dmax (%)
XYD198 This compound 0.9 >95 1.8 >95
Compound APEG-based linker5.5>9510.2>95
Compound BAlkyl-based linker25.7>9048.3>90

Data extracted from Hu J, et al., J Med Chem. 2024.

These data highlight that the rigid phenyl-pyrimidine-containing linker of XYD198 results in superior degradation potency for both CBP and p300 compared to representative PROTACs with more flexible PEG and alkyl linkers.

Experimental Protocols

Accurate evaluation of PROTAC efficacy requires robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize PROTAC performance.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8][9]

1. Cell Culture and Treatment:

  • Plate cells (e.g., MV4;11) at a suitable density in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 6 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CBP or anti-p300) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]

NanoBRET™ Ternary Complex Formation Assay

This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[5][6][11][12]

1. Cell Preparation:

  • Co-transfect cells (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., CRBN or VHL) fused to HaloTag® (the energy acceptor).

2. Assay Setup:

  • Plate the transfected cells in a 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • Add the NanoBRET™ Nano-Glo® Substrate to the cells.

3. PROTAC Treatment and Measurement:

  • Treat the cells with varying concentrations of the PROTAC.

  • Measure the bioluminescence (donor emission) and fluorescence (acceptor emission) signals using a plate reader equipped for BRET measurements.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • The increase in the NanoBRET™ ratio is indicative of the formation of the ternary complex.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizations

PROTAC-Mediated Degradation of CBP/p300

PROTAC_Mechanism cluster_cell Cell PROTAC XYD198 PROTAC (this compound Linker) Ternary Ternary Complex (CBP/p300-XYD198-CRBN) PROTAC->Ternary POI CBP/p300 POI->Ternary E3 E3 Ligase (CRBN) E3->Ternary Ternary->E3 Recruitment PolyUb Poly-ubiquitinated CBP/p300 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated degradation of CBP/p300 proteins.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A 1. Cell Treatment with PROTACs B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-CBP/p300) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (ECL) H->I J 10. Data Analysis (DC50, Dmax) I->J

Caption: Workflow for Western Blot analysis of PROTAC efficacy.

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and overall drug-like properties. The phenyl-pyrimidine-based linker, "this compound," featured in the highly potent CBP/p300 degrader XYD198, exemplifies the benefits of incorporating rigid structural elements. As demonstrated by comparative data, this linker design can lead to superior degradation efficacy compared to more flexible alkyl and PEG linkers.

The rational design of PROTACs requires a multi-parameter optimization approach, where the linker is systematically varied and evaluated using a suite of biophysical and cellular assays. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of the next generation of targeted protein degraders.

References

Unraveling the Efficacy of "Boc-NHCH2-Ph-Py-NH2" Based Degraders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficiency of PROTAC (Proteolysis Targeting Chimera) degraders based on the "Boc-NHCH2-Ph-Py-NH2" linker. We present a detailed analysis of their performance against alternative CBP/p300 degraders, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation of these novel therapeutic agents.

The "this compound" linker has been utilized in the development of potent degraders targeting the transcriptional coactivators CBP and p300, which are implicated in various cancers, including acute myeloid leukemia (AML) and prostate cancer. This guide focuses on the performance of two such degraders, XYD190 and XYD198, and compares them with other notable CBP/p300 degraders.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for "this compound" based degraders and other leading CBP/p300 degraders. The data has been compiled from various research publications to provide a clear, side-by-side comparison of their potency and efficacy.

DegraderLinker TypeTarget(s)E3 Ligase LigandCell LineIC50 (nM)DC50 (nM)Dmax (%)Citation
XYD190 (14g) This compoundCBP/p300ThalidomideMV4;11 (AML)1.8->90[1][2]
XYD198 (14h) This compoundCBP/p300ThalidomideMV4;11 (AML)-->90[1]
CBPD-409 Not SpecifiedCBP/p300ThalidomideVCaP (Prostate)1.2-2.00.2-0.4>95[3][4][5]
dCBP-1 PEG4p300/CBPThalidomideMM1S (Multiple Myeloma)-<10~100[6][7][8]
JQAD1 C11 alkylEP300 (p300)PomalidomideKelly (Neuroblastoma)-≤ 31.6-[9][10]

Note: "-" indicates data not available in the cited sources. IC50 values represent the concentration required to inhibit cell growth by 50%. DC50 is the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the general mechanism of action for PROTAC degraders and a typical experimental workflow for evaluating their efficiency.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds to Poly-Ubiquitin Chain Ub Ub Ub E3 Ligase E3 Ligase PROTAC->E3 Ligase Recruits Ub Ub E3 Ligase->Ub Adds Ub->Target Protein Tags Proteasome Proteasome Poly-Ubiquitin Chain->Proteasome Recognized by Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment 1. Seed & Treat Cell Lysis Cell Lysis Compound Treatment->Cell Lysis 2. Incubate Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 3. Lyse Western Blot Western Blot Protein Quantification->Western Blot 4. Quantify Data Analysis Data Analysis Western Blot->Data Analysis 5. Analyze Determine DC50/Dmax Determine DC50/Dmax Data Analysis->Determine DC50/Dmax 6. Calculate

Caption: A typical experimental workflow for evaluating degrader efficiency.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

Western Blot for Protein Degradation

This protocol is used to quantify the levels of the target protein (e.g., CBP/p300) in cells after treatment with a degrader.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV4;11, VCaP) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • The following day, treat the cells with varying concentrations of the degrader or vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 12, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CBP, anti-p300) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[11][12]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well opaque-walled plate at a suitable density.

    • Allow cells to attach overnight, then treat with a serial dilution of the degrader compound. Include a vehicle-only control.

  • Assay Procedure:

    • Incubate the plate for the desired duration (e.g., 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.

In Vivo Tumor Growth Inhibition Assay

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a degrader in a xenograft mouse model.[1]

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., NOD-SCID).

    • Subcutaneously inject a suspension of cancer cells (e.g., MV4;11) into the flank of each mouse.

  • Treatment and Monitoring:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the degrader (formulated in a suitable vehicle) or vehicle alone to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule.

    • Monitor tumor volume and body weight regularly.

  • Efficacy Assessment:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Conclusion

The "this compound" linker has proven to be a valuable component in the design of potent CBP/p300 degraders, as evidenced by the performance of XYD190 and XYD198. These compounds demonstrate high efficacy in degrading their target proteins and inhibiting the growth of cancer cells. The comparative data presented in this guide highlights the competitive landscape of CBP/p300 degraders and provides a foundation for the rational design and evaluation of next-generation targeted protein degraders. The detailed experimental protocols provided herein are intended to facilitate standardized and reproducible assessments of degrader efficiency.

References

Validating Target Engagement: A Comparative Guide for the PROTAC "Boc-NHCH2-Ph-Py-NH2"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, confirming that a molecule engages its intended target within a cellular context is a critical step in preclinical development. This guide provides a comparative framework for validating the target engagement of a novel PROTAC, hypothetically named "Boc-NHCH2-Ph-Py-NH2". As specific data for this molecule is not publicly available, this guide will use the well-characterized BET bromodomain protein BRD4 as a target and compare the validation workflow for our hypothetical PROTAC against the known BRD4-targeting PROTAC, dBET1 , and the small molecule inhibitor, JQ1 .

This guide will delve into the experimental methodologies and data presentation necessary to build a robust target engagement validation package.

Mechanism of Action: Inhibition vs. Degradation

Understanding the distinct mechanisms of a small molecule inhibitor and a PROTAC is fundamental to designing and interpreting target engagement studies.

  • Small Molecule Inhibitors (e.g., JQ1): These molecules typically bind to the active site or an allosteric site of a target protein, competitively inhibiting its function. The effect is often transient and dependent on the compound's concentration and binding kinetics.[1][2]

  • PROTACs (e.g., dBET1, "this compound"): Proteolysis-targeting chimeras are bifunctional molecules that induce the degradation of a target protein.[3][4] One end binds to the target protein (e.g., BRD4), and the other end recruits an E3 ubiquitin ligase (e.g., Cereblon for dBET1).[3][5] This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] This event-driven mechanism can lead to a more profound and sustained pharmacological effect compared to inhibition alone.[8]

Comparative Data on Target Engagement & Degradation

A direct comparison of quantitative data is essential for evaluating the efficacy of a novel compound. The following tables provide a template for summarizing key experimental outcomes.

Compound Target(s) Mechanism of Action Cellular Potency (IC50/DC50) Selectivity References
"this compound" BRD4 (Hypothetical)Protein DegradationTo Be DeterminedTo Be DeterminedN/A
dBET1 BRD2, BRD3, BRD4Protein DegradationDC50: ~100-500 nM (Varies by cell line)Pan-BET family degrader[3][4][9]
JQ1 BRD2, BRD3, BRD4, BRDTCompetitive InhibitionIC50: ~50-100 nMPan-BET family inhibitor[1][10]

Table 1: Overview of BRD4-Targeting Compounds. This table summarizes the key characteristics of the hypothetical PROTAC "this compound", the known PROTAC dBET1, and the small molecule inhibitor JQ1.

Assay "this compound" dBET1 JQ1 References
Western Blot (BRD4 Levels) Expected dose-dependent decreaseDose-dependent decrease in BRD4 proteinNo change in BRD4 protein levels[5][6][8]
Cellular Thermal Shift Assay (CETSA) Increased thermal stability of BRD4Increased thermal stability of BRD4Increased thermal stability of BRD4[11][12]
NanoBRET™ Target Engagement Assay Competitive displacement of tracerCompetitive displacement of tracerCompetitive displacement of tracer[13][14][15]
Ternary Complex Formation (PROTACs) Evidence of BRD4-PROTAC-E3 Ligase ComplexForms a ternary complex with BRD4 and CereblonNot Applicable[16][17][]
Downstream Target Gene Expression (e.g., c-MYC) Dose-dependent decrease in c-MYC mRNA and proteinDose-dependent decrease in c-MYC mRNA and proteinDose-dependent decrease in c-MYC mRNA and protein[9][19]

Table 2: Comparative Summary of Target Engagement Validation Assays. This table outlines the expected outcomes for each compound across a panel of standard target engagement assays.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of reliable experimental data.

Western Blot for Protein Degradation

Objective: To quantify the dose- and time-dependent degradation of the target protein (BRD4) following treatment with a PROTAC.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.[5] Treat cells with increasing concentrations of "this compound", dBET1, or JQ1 for various time points (e.g., 4, 8, 16, 24 hours).[5] Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST.[6] Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system.[5] Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, α-tubulin).[5]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement by measuring the thermal stabilization of the target protein upon compound binding.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods like AlphaScreen®.[11]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

NanoBRET™ Target Engagement Intracellular Assay

Objective: To quantify compound binding to the target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

  • Cell Preparation: Use cells transiently or stably expressing the target protein (BRD4) fused to NanoLuc® luciferase.[13][14]

  • Assay Setup: Seed the cells in a 384-well plate. Add a cell-permeable fluorescent tracer that binds to the target protein.[13]

  • Compound Treatment: Add the test compounds at various concentrations.

  • BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal.[13][21] The binding of the test compound will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value, representing the compound's affinity for the target in a cellular environment.

Ternary Complex Formation Assay (for PROTACs)

Objective: To provide evidence for the formation of the key ternary complex (Target-PROTAC-E3 Ligase), which is essential for PROTAC-mediated degradation.

Protocol (AlphaLISA-based):

  • Reagents: Use purified recombinant BRD4 protein (e.g., GST-tagged), a purified E3 ligase complex (e.g., VHL or Cereblon), and the PROTAC of interest.

  • Assay Principle: Utilize AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology with donor and acceptor beads conjugated to antibodies against the tags on the target protein and E3 ligase.

  • Procedure: In a microplate, mix the target protein, E3 ligase, and a titration of the PROTAC. Add the AlphaLISA beads and incubate.

  • Detection: If a ternary complex is formed, the beads are brought into proximity, generating a chemiluminescent signal that can be read on a plate reader.

  • Data Analysis: A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, which reduces the ternary complex formation and the resulting signal (the "hook effect").[17]

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

BRD4_Signaling_Pathway cluster_0 Cell Nucleus Histones Histones BRD4 BRD4 Histones->BRD4 Binds to acetylated lysines Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Gene_Expression Gene Expression (e.g., c-MYC) Transcription_Machinery->Gene_Expression Activates JQ1 JQ1 (Inhibitor) JQ1->BRD4 Competitively Inhibits Binding

Caption: BRD4 Signaling Pathway and Inhibition by JQ1.

PROTAC_Mechanism cluster_1 PROTAC-Mediated Degradation BRD4 BRD4 Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex PROTAC This compound (PROTAC) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

Caption: Mechanism of Action for a BRD4-Targeting PROTAC.

Target_Engagement_Workflow cluster_assays Experimental Validation Start Start Compound_Treatment Treat Cells with 'this compound' Start->Compound_Treatment Direct_Binding_Assays Direct Binding Assays Compound_Treatment->Direct_Binding_Assays Cellular_Degradation_Assay Cellular Degradation Assay Compound_Treatment->Cellular_Degradation_Assay CETSA CETSA Direct_Binding_Assays->CETSA NanoBRET NanoBRET Direct_Binding_Assays->NanoBRET Western_Blot Western_Blot Cellular_Degradation_Assay->Western_Blot Downstream_Effects Downstream Effects qPCR qPCR (c-MYC) Downstream_Effects->qPCR Data_Analysis Data Analysis and Comparison Conclusion Conclusion Data_Analysis->Conclusion CETSA->Data_Analysis NanoBRET->Data_Analysis Western_Blot->Downstream_Effects qPCR->Data_Analysis

Caption: Experimental Workflow for Target Engagement Validation.

By following this comprehensive guide, researchers can systematically validate the target engagement of novel compounds like "this compound", ensuring a solid foundation for further preclinical and clinical development. The combination of quantitative data, detailed protocols, and clear visualizations will facilitate objective comparisons and informed decision-making in the drug discovery process.

References

In Vivo Antitumor Efficacy of CBP/p300-Targeting PROTACs Containing a "Boc-NHCH2-Ph-Py-NH2" Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo antitumor activity of novel Proteolysis Targeting Chimeras (PROTACs) containing the "Boc-NHCH2-Ph-Py-NH2" linker. These compounds, XYD190 (14g) and XYD198 (14h), are potent degraders of the transcriptional coactivators CREB-binding protein (CBP) and p300. Their performance is compared against the established CBP/p300 bromodomain inhibitor, CCS1477.

The PROTACs XYD190 and XYD198 have demonstrated significant tumor growth inhibition in preclinical models of acute myeloid leukemia (AML), suggesting a promising new therapeutic avenue. This guide summarizes the key experimental data, outlines the methodologies used, and visualizes the underlying biological pathways and experimental workflows.

Comparative In Vivo Antitumor Activity

The in vivo efficacy of XYD190 and XYD198 was evaluated in a human AML xenograft model using MV4;11 cells. The results show that both PROTACs induce substantial tumor regression, outperforming the inhibitor CCS1477.

CompoundDosageAdministration RouteTumor Growth Inhibition (TGI)Reference
XYD190 (14g) 50 mg/kg, every other dayIntraperitoneal (i.p.)88%[1]
XYD198 (14h) 50 mg/kg, every other dayIntraperitoneal (i.p.)93%[1]
CCS1477 10 mg/kg, dailyOral gavageNot specified in direct comparison, but other studies show efficacy in similar models[2][3]
Vehicle -Intraperitoneal (i.p.)0%[1]

Table 1: Comparison of in vivo antitumor activity of XYD190, XYD198, and CCS1477 in an MV4;11 xenograft model.

Experimental Protocols

MV4;11 Xenograft Model:

The in vivo antitumor activity of the compounds was assessed using a xenograft model established with the human acute myeloid leukemia cell line, MV4;11.

  • Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for the study.

  • Cell Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ MV4;11 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel.

  • Treatment: When the tumors reached an average volume of approximately 150-200 mm³, the mice were randomized into treatment and control groups.

    • The vehicle group received intraperitoneal (i.p.) injections.

    • XYD190 (14g) and XYD198 (14h) were administered intraperitoneally at a dose of 50 mg/kg every other day.

  • Monitoring: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Endpoint: The study was concluded after a predefined period, and the tumor growth inhibition (TGI) was calculated.

Mechanism of Action: CBP/p300 Degradation Pathway

XYD190 and XYD198 function as PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. In this case, the target proteins are the transcriptional coactivators CBP and p300.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC XYD190 / XYD198 (this compound linker) Ternary_Complex Ternary Complex (PROTAC-CBP/p300-CRBN) PROTAC->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex Downstream Downregulation of Oncogenes (e.g., c-Myc) CBP_p300->Downstream Transcriptional Coactivation (Blocked) CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->CRBN Recycled Ub_CBP_p300 Ubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_CBP_p300->Proteasome Degradation Degradation Products Proteasome->Degradation Apoptosis Tumor Growth Inhibition & Apoptosis Downstream->Apoptosis

Mechanism of action for CBP/p300 degrading PROTACs.

The degradation of CBP/p300 disrupts the transcriptional program that drives the proliferation of cancer cells. A key downstream target of CBP/p300 in AML is the oncogene c-Myc. By degrading CBP/p300, XYD190 and XYD198 lead to the downregulation of c-Myc expression, ultimately resulting in cell cycle arrest and apoptosis of the cancer cells.

Experimental and Logical Workflow

The development and evaluation of these CBP/p300-degrading PROTACs followed a structured workflow, from initial design to in vivo validation.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Antitumor Activity cluster_mechanistic Mechanistic Studies Design PROTAC Design (CBP/p300 ligand + Linker + E3 Ligase ligand) Synthesis Chemical Synthesis of XYD190 & XYD198 Design->Synthesis Cell_Proliferation Cell Proliferation Assays (e.g., MV4;11 AML cells) Synthesis->Cell_Proliferation Degradation_Assay Western Blot for CBP/p300 Degradation Cell_Proliferation->Degradation_Assay Xenograft MV4;11 Xenograft Model in Nude Mice Degradation_Assay->Xenograft Treatment Compound Administration (XYD190, XYD198, Vehicle) Xenograft->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Efficacy_Analysis Tumor Growth Inhibition (TGI) Calculation Data_Collection->Efficacy_Analysis Pathway_Analysis Downstream Pathway Analysis (e.g., c-Myc expression) Efficacy_Analysis->Pathway_Analysis

Workflow for the evaluation of CBP/p300 degrading PROTACs.

This guide highlights the potent in vivo antitumor activity of XYD190 and XYD198, two novel PROTACs that effectively degrade CBP/p300. The provided data and methodologies offer a valuable resource for researchers in the field of oncology and drug discovery, paving the way for further development of this promising class of therapeutics.

References

Unveiling the Structure-Activity Relationship of Phenyl-Pyridine Analogs as Potent DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Boc-protected aminomethyl-phenyl-pyridine analogs reveals key structural features for potent and selective inhibition of Dipeptidyl Peptidase-4 (DPP-4), a critical target in the management of type 2 diabetes. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the structure-activity relationship (SAR) of these compounds, supported by experimental data and detailed protocols.

The core structure, exemplified by "Boc-NHCH2-Ph-Py-NH2," serves as a foundational scaffold for potent inhibitors of DPP-4. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the synthesis of these molecules, preventing unwanted side reactions and allowing for controlled chemical modifications.[1][2] The aminomethyl-pyridine moiety itself is a crucial element for molecular recognition and binding affinity to the DPP-4 active site, with some analogs achieving inhibitory activity in the nanomolar range.[1][2]

Comparative Analysis of Inhibitory Potency

A study on a series of 5-aminomethyl-4-aryl-pyridines has provided significant insights into their SAR as DPP-4 inhibitors.[3][4][5] The inhibitory activity of these analogs is highly dependent on the substitution pattern on both the phenyl and pyridine (B92270) rings.

Compound IDAryl Group (R1)R2R3DPP-4 IC50 (µM)[3]DPP-8 IC50 (µM)[3]Selectivity (DPP-8/DPP-4)
4e-7 2,4-dichloro-phenylHcyanomethyl0.010 66 6600
4e-2 2,4-dichloro-phenylHMe0.011393545
4e-1 2,4-dichloro-phenylHH0.016332063
4b-1 4-fluoro-phenylHcyclopropyl0.0801061325
4e-4 2,4-dichloro-phenylHpyrrolidin-1-yl0.04425568
4c-5 2,4-difluoro-phenylH5-methyl-isoxazol-3-yl0.674179266
4b-2 4-fluoro-phenylHpyrrolidin-1-yl0.686137200
4c-1 2,4-difluoro-phenylHcyclopropyl0.937182194

Key SAR Observations:

  • Aryl Substitution: The presence of a 2,4-dichlorophenyl group at the 4-position of the pyridine ring consistently leads to high DPP-4 inhibitory potency.[3]

  • Amide Substitution: Modification of the amide group at the 2-position of the pyridine ring significantly influences activity. A cyanomethyl amide (as in 4e-7 ) provides the highest potency.[3]

  • Positional Isomerism: The relative positions of the aminomethyl and amide groups on the pyridine ring are critical. A change from a 5-aminomethyl-pyridine (α-position) to a 3-aminomethyl-pyridine (β-position) results in a loss of inhibitory activity.[2][3]

  • Selectivity: The design of selective DPP-4 inhibitors is challenging due to the high sequence homology with other peptidases like DPP-8.[3] However, optimization of the substitution pattern, as seen in compound 4e-7 , can lead to excellent selectivity.[3]

Experimental Protocols

Synthesis of 5-Aminomethyl-4-aryl-pyridine Analogs

The synthesis of these compounds generally involves a multi-step process. A key step is the use of a Boc-protection/deprotection sequence for the aminomethyl group.[3]

G start 3-Cyano-pyridines step1 Hydrogenation & Boc Protection start->step1 step2 Amidation (PyBOP) step1->step2 step3 TFA Deprotection step2->step3 end_product Aminomethyl-pyridines step3->end_product

Synthetic Workflow for Aminomethyl-pyridines
  • Hydrogenation and Boc Protection: The starting 3-cyano-pyridines undergo hydrogenation, followed by protection of the resulting aminomethyl group with a tert-butyloxycarbonyl (Boc) group.[3]

  • Amidation: The carboxylic acid on the pyridine ring is then amidated using a coupling reagent such as PyBOP with various amines to introduce the desired R3 substituent.[3]

  • Deprotection: The final step involves the removal of the Boc protecting group from the aminomethyl group using an acid like trifluoroacetic acid (TFA) to yield the final aminomethyl-pyridine analogs.[3]

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-4 is determined using a fluorometric assay.[6][7]

G reagents Recombinant DPP-4 Fluorogenic Substrate Test Compound incubation Incubate at 37°C reagents->incubation measurement Measure Fluorescence (Ex: 350-360 nm, Em: 450-465 nm) incubation->measurement analysis Calculate % Inhibition & IC50 measurement->analysis result Inhibitory Potency analysis->result

DPP-4 Inhibition Assay Workflow
  • Reagent Preparation: Solutions of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds (dissolved in DMSO) are prepared in an assay buffer.[6]

  • Assay Setup: In a 96-well microplate, the DPP-4 enzyme is pre-incubated with the test compounds for a short period.[7]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells.[7]

  • Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence is measured kinetically using a microplate reader. The increase in fluorescence corresponds to the enzymatic cleavage of the substrate.[6][7]

  • Data Analysis: The rate of reaction is determined, and the percentage of inhibition by the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.[6]

Signaling Pathway

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[3][8] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.

G cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor GLP1 GLP-1 (active) DPP4 DPP-4 GLP1->DPP4 degradation GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive GLP1_2 GLP-1 (active) Pancreas Pancreatic β-cells GLP1_2->Pancreas stimulates DPP4_inhibitor DPP-4 Inhibitor DPP4_2 DPP-4 DPP4_inhibitor->DPP4_2 inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon

DPP-4 Signaling Pathway and Inhibition

The binding of a DPP-4 inhibitor to the enzyme prevents the degradation of active GLP-1.[8] The sustained levels of GLP-1 then act on pancreatic β-cells to stimulate insulin secretion and lower blood glucose levels.[9] The non-enzymatic functions of DPP-4, which involve interactions with other proteins, are also an area of active research.[8][10][11]

References

A Comparative Guide to Boc-Protected Aminomethyl Aromatic Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the efficiency and success of a synthetic campaign. Molecules incorporating an aminomethyl group on an aromatic or heteroaromatic scaffold are of particular interest due to their prevalence in bioactive compounds, including kinase inhibitors and other targeted therapeutics. The Boc (tert-butyloxycarbonyl) protecting group provides a robust and versatile handle for managing the reactivity of the amine functionality during multi-step syntheses.

This guide provides a comparative overview of the synthetic utility of "Boc-NHCH2-Ph-Py-NH2" and similar, more readily available building blocks. While the specific structure "this compound" is not a stock-commercial product, this guide will focus on a selection of structurally related and commercially accessible alternatives, evaluating their performance in key synthetic transformations. The comparison will be supported by experimental data from the literature to aid researchers in making informed decisions for their synthetic strategies.

Featured Building Blocks

The following building blocks have been selected for this comparative analysis based on their structural similarity to the target molecule and their commercial availability:

  • N-Boc-2-(aminomethyl)pyridine: A heteroaromatic building block where the aminomethyl group is attached to a pyridine (B92270) ring.

  • 4-[(N-Boc)aminomethyl]aniline: An aromatic building block with a para-substituted aminomethyl group on an aniline (B41778) core.

  • 3-(Aminomethyl)-1-N-Boc-aniline: An aromatic building block with a meta-substituted aminomethyl group on an aniline core.

  • 2-(Aminomethyl)-N-Boc-aniline: An aromatic building block with an ortho-substituted aminomethyl group on an aniline core.

Performance in Key Synthetic Reactions: A Comparative Analysis

Amide bond formation and palladium-catalyzed cross-coupling reactions are fundamental transformations in the synthesis of complex molecules for drug discovery. The performance of our selected building blocks in these reactions is a key indicator of their synthetic utility.

Amide Coupling Reactions

Amide coupling is a cornerstone of medicinal chemistry, frequently employed to link building blocks in the synthesis of active pharmaceutical ingredients. The nucleophilicity of the free amino group on the aromatic ring is a key factor influencing the reaction efficiency. Generally, anilines are less nucleophilic than aliphatic amines, and their reactivity can be further modulated by the electronic nature of the substituents on the aromatic ring. Pyridine-containing amines can exhibit different reactivity profiles due to the electron-withdrawing nature of the pyridine nitrogen.

Building BlockReaction TypeCoupling PartnerCoupling ReagentsSolventYield (%)Reference
General Aniline Derivatives Amide CouplingBoc-valineEDC, DMAP, HOBt (cat.), DIPEACH3CN72[1]
Sunitinib Analog Synthesis Amide CouplingCarboxylic Acid IntermediateEDCI, HOBt, NEt3DMFNot specified[2]
General Aniline Derivatives Amide CouplingPhenylacetic acidDCC, DMAPCH2Cl2Not specified[3]
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl scaffolds common in kinase inhibitors. The reactivity of the building block in this context depends on the nature of the halide on the coupling partner and the electronic and steric properties of the building block itself. The pyridine nitrogen can influence the catalytic cycle through coordination to the palladium catalyst.

Building BlockCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Potassium Boc-Protected Aminomethyltrifluoroborate Aryl/Hetaryl ChloridesPd(OAc)2 / SPhos or XPhosK2CO3Toluene/H2OGood to Excellent[4][5]
5-Bromo-2-methylpyridin-3-amine Derivatives Arylboronic acidsPd(PPh3)4K3PO41,4-dioxane/H2OModerate to Good[6]
2-Bromo-6-(bromomethyl)pyridine Arylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2ONot specified (General Protocol)[7]

Note: While a direct Suzuki coupling of the free amino-containing building blocks is less common without prior modification to an aryl halide, the data for related aminopyridine derivatives provides insight into their potential behavior in such transformations.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of these building blocks. Below are representative procedures for key synthetic transformations.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is adapted for the coupling of a carboxylic acid with an aniline derivative.[1][8]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Aniline derivative (e.g., 4-[(N-Boc)aminomethyl]aniline) (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic, 0.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of the carboxylic acid in acetonitrile, add the aniline derivative, EDC, HOBt, and DMAP.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the desired amide product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the coupling of a halo-pyridine derivative with a boronic acid.[6][9]

Materials:

  • Halogenated pyridine or aniline derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4) (5 mol%)

  • Base (e.g., K3PO4 or K2CO3) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the halogenated building block, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90 °C for 20-25 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Synthetic Utility

The following diagrams illustrate key concepts and workflows relevant to the application of these building blocks.

G General Workflow for Kinase Inhibitor Synthesis cluster_0 Building Block Selection cluster_1 Core Synthesis cluster_2 Functionalization A Boc-NH-CH2-Py-NH2 (Pyridine-based) C Suzuki-Miyaura Cross-Coupling A->C D Buchwald-Hartwig Amination A->D B Boc-NH-CH2-Ph-NH2 (Aniline-based) B->C B->D E Amide Coupling C->E D->E F Boc Deprotection E->F G Further Derivatization F->G H Kinase Inhibitor Scaffold G->H

Caption: Synthetic workflow for kinase inhibitor development.

G Amide Coupling Catalytic Cycle (EDC/HOBt) cluster_0 Activation cluster_1 HOBt Adduct Formation cluster_2 Amide Formation A R-COOH C O-acylisourea (Active Intermediate) A->C + B EDC B->C E HOBt Ester C->E + H EDC-urea C->H D HOBt D->E G Amide (R-CO-NHR') E->G + F R'-NH2 (Amine Building Block) F->G

Caption: EDC/HOBt amide coupling mechanism.

Conclusion

Aniline-based building blocks are well-represented in the literature for standard transformations like amide coupling, with established protocols available. Pyridine-containing building blocks offer unique electronic properties and potential for hydrogen bonding interactions in the final compound, which can be advantageous for biological activity. However, their synthesis and reactivity in cross-coupling reactions may require careful optimization due to the potential for catalyst inhibition by the pyridine nitrogen.

This guide provides a starting point for the selection and application of these valuable synthetic building blocks. Researchers are encouraged to consult the primary literature for specific reaction conditions and to perform appropriate optimization for their unique substrates.

References

Benchmarking "Boc-NHCH2-Ph-Py-NH2" in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the projected catalytic performance of tert-butyl (2-amino-2-phenylethyl)(pyridin-2-yl)carbamate, herein referred to as "Boc-NHCH2-Ph-Py-NH2," against established catalyst systems. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages performance data from structurally analogous pyridine- and chiral diamine-based ligands in key catalytic transformations. The objective is to offer a predictive benchmark for researchers exploring the potential of this and similar molecules in catalysis.

The unique structural architecture of "this compound," featuring a chiral 1,2-diamine backbone, a coordinating pyridine (B92270) moiety, and a bulky, acid-labile Boc-protecting group, suggests its potential as a versatile ligand in asymmetric catalysis. The pyridine and amino groups can act as a bidentate ligand for various transition metals, while the chiral center is poised to induce stereoselectivity. The Boc group offers a synthetic handle for further modification or deprotection to reveal a primary amine, potentially altering the ligand's coordination properties or enabling catalyst immobilization.

Comparative Performance Data

To contextualize the potential efficacy of "this compound," its performance is benchmarked against leading alternative catalysts in two widely studied and industrially relevant reactions: Asymmetric Transfer Hydrogenation (ATH) of ketones and the Suzuki-Miyaura cross-coupling reaction.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation is a critical reaction for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical industry.[1] The performance of chiral diamine ligands is typically evaluated based on conversion rates and the enantiomeric excess (ee) of the product.

Ligand/Catalyst PrecursorMetalSubstrateConversion (%)ee (%)ConditionsReference
Projected: this compound Ru(II)Acetophenone--Formic acid/triethylamine (B128534), 28 °C-
Ts-DPENRu(II)Acetophenone>9598Formic acid/triethylamine, 28 °CNoyori et al.
(S,S)-Ts-DACHRu(II)Acetophenone9996Isopropanol (B130326), KOH, 80 °CEveraere et al.
(R,R)-PICARu(II)Acetophenone9895Isopropanol, KOH, rtChelucci et al.

Data for established ligands are representative values from the literature and are intended for comparative purposes.

Table 2: Suzuki-Miyaura Cross-Coupling of 4-bromoanisole (B123540) and Phenylboronic Acid

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, essential in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials. Pyridylalkylamines have been demonstrated as effective ligands for palladium in this transformation.[2]

LigandMetalSubstrate 1Substrate 2Yield (%)Catalyst Loading (mol%)ConditionsReference
Projected: this compound Pd(II)4-bromoanisolePhenylboronic acid--K2CO3, Toluene (B28343)/H2O, 100 °C-
2-(Aminomethyl)pyridinePd(II)4-bromoanisolePhenylboronic acid980.1K2CO3, Toluene/H2O, 100 °C[2]
Tri(o-tolyl)phosphinePd(0)4-bromoanisolePhenylboronic acid>991Na2CO3, Toluene/EtOH/H2O, 80 °CMiyaura et al.
SPhosPd(II)4-bromoanisolePhenylboronic acid990.05K3PO4, Toluene/H2O, 100 °CBuchwald et al.

Data for established ligands are representative values from the literature and are intended for comparative purposes.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the objective evaluation of a catalyst's performance.[1] The following are representative methodologies for the key reactions cited in this guide.

1. General Procedure for Asymmetric Transfer Hydrogenation of Ketones

This protocol is adapted from established procedures for Ru(II)-catalyzed transfer hydrogenation.[3]

  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, the chiral ligand (e.g., this compound) (0.02 mmol) and [RuCl2(p-cymene)]2 (0.01 mmol) are dissolved in anhydrous isopropanol (5 mL). The mixture is stirred at 80°C for 1 hour to form the active catalyst.

  • Catalytic Reaction: The catalyst solution is cooled to room temperature. A solution of the ketone substrate (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (azeotrope, 1.5 mL) is added. The reaction mixture is stirred at 28°C for the specified time.

  • Analysis: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess of the purified product is determined by chiral high-performance liquid chromatography (HPLC).

2. General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on typical conditions for palladium-catalyzed cross-coupling reactions with pyridyl-containing ligands.[2][4]

  • Reaction Setup: A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol) is added to a Schlenk tube.

  • Catalyst Addition: The palladium precursor (e.g., Pd(OAc)2, 0.001-0.1 mol%) and the ligand (e.g., this compound, 0.002-0.2 mol%) are added, and the tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution: Degassed solvent (e.g., a mixture of toluene and water) is added, and the reaction mixture is heated to the specified temperature with vigorous stirring for the designated time.

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product yield is determined after purification by column chromatography.

Visualizations

Logical Workflow for Catalyst Evaluation

G cluster_0 Ligand Synthesis & Characterization cluster_1 Catalyst Preparation & Screening cluster_2 Performance Benchmarking A Synthesis of this compound B Spectroscopic & Chiroptical Analysis A->B C Complexation with Metal Precursor (e.g., Ru(II), Pd(II)) B->C Ligand D Screening in Benchmark Reactions (ATH, Suzuki-Miyaura) C->D E Identification of Optimal Conditions D->E F Quantitative Analysis (Yield, ee, TON, TOF) E->F G Comparison with Alternative Catalysts F->G H Catalyst Viability Assessment G->H Evaluation G A [Ru-L*] (Precatalyst) B [Ru-H(L*)]+ (Active Catalyst) A->B Activation (e.g., with HCOOH/NEt3) A->HCOOH C Ketone Coordination B->C Substrate Binding B->CO2_NEt3 D Hydride Transfer (Stereodetermining Step) C->D C->Ketone E [Ru-OR(L*)]+ D->E Chiral Alcoholate Complex F Alcohol Product Release E->F Protonolysis F->B Catalyst Regeneration F->Alcohol

References

Comparative Analysis of "Boc-NHCH2-Ph-Py-NH2" Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of 5-aminomethyl-4-aryl-pyridine derivatives, which are analogs of the core structure "Boc-NHCH2-Ph-Py-NH2". The primary focus of this comparison is their in vitro efficacy and selectivity as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes. This analysis is supported by experimental data from peer-reviewed research, with detailed methodologies provided for the key biological assays.

Introduction to "this compound" Derivatives and DPP-4 Inhibition

The "this compound" scaffold represents a versatile platform in medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl moiety allows for strategic synthetic modifications, while the phenyl-pyridine core can be functionalized to optimize interactions with biological targets. One of the most significant applications of derivatives from this scaffold has been the development of potent and selective DPP-4 inhibitors.

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control.

Comparative Performance of 5-Aminomethyl-4-aryl-pyridine Derivatives

A study on a series of 5-aminomethyl-4-aryl-pyridines has provided valuable structure-activity relationship (SAR) data. The inhibitory potency (IC50) against human DPP-4 and the selectivity over the closely related protease DPP-8 were evaluated. The results for a selection of these derivatives are summarized in the table below.

Compound IDR (Aryl Group)R1R2DPP-4 IC50 (nM)[1]DPP-8 IC50 (nM)[1]Selectivity (DPP-8/DPP-4)[1]
4e-1 2,4-Cl2-PhHH122500208
4e-2 2,4-Cl2-PhHMe11>50000>4545
4e-3 2,4-Cl2-PhMeMe2515000600
4e-4 2,4-Cl2-Ph\multicolumn{2}{c}{-(CH2)4-}8512000141
4e-7 2,4-Cl2-PhHCH2CN10660006600

Key Observations:

  • High Potency: Several derivatives exhibit potent DPP-4 inhibition with IC50 values in the low nanomolar range, comparable to established drugs like Vildagliptin and Sitagliptin.[1]

  • Impact of Amide Substitution: The substitution on the amide nitrogen (R1 and R2) significantly influences both potency and selectivity. The secondary amide (4e-2) and the cyanomethyl-substituted amide (4e-7) showed excellent potency and remarkable selectivity over DPP-8.[1]

  • Steric Hindrance: Increasing the bulk on the amide nitrogen, as seen with the pyrrolidine (B122466) ring in compound 4e-4, led to a decrease in both potency and selectivity.[1]

  • Positional Isomerism is Crucial: The study also highlighted the critical importance of the substitution pattern on the pyridine (B92270) ring. Derivatives with the aminomethyl group at the β-position to the ring nitrogen (5-aminomethyl-pyridines) were significantly more active than their α-position regioisomers (3-aminomethyl-pyridines), which showed a loss of inhibitory activity.[1]

Experimental Protocols

General Synthesis of 5-Aminomethyl-4-aryl-pyridine Derivatives

The synthesis of the compared 5-aminomethyl-4-aryl-pyridine derivatives involved a multi-step process. A key step is the conversion of a cyano group to the corresponding aminomethyl functionality. The general synthetic approach is outlined below:

Synthesis_Workflow start 3-Cyano-pyridine Precursor step1 Hydrogenation (e.g., Pd/C) start->step1 Reduction of cyano group step2 Boc Protection step1->step2 Protection of amino group step3 Amidation (e.g., PyBOP) step2->step3 Coupling with desired amine step4 Deprotection (e.g., TFA) step3->step4 Removal of Boc group end Final 5-Aminomethyl-pyridine Derivative step4->end DPP4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_reagents Add Buffer, Compound, and Enzyme to Plate prep_compounds->add_reagents prep_reagents Prepare Enzyme and Substrate Solutions prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Measure Absorbance/Fluorescence add_substrate->measure calc_rates Calculate Initial Reaction Rates measure->calc_rates calc_inhibition Determine Percent Inhibition calc_rates->calc_inhibition calc_ic50 Calculate IC50 from Dose-Response Curve calc_inhibition->calc_ic50 DPP4_Signaling_Pathway food Food Intake incretins Active Incretins (GLP-1, GIP) food->incretins Stimulates Release dpp4 DPP-4 Enzyme incretins->dpp4 Substrate pancreas Pancreatic β-cells incretins->pancreas Acts on inactive_incretins Inactive Incretins dpp4->inactive_incretins Degradation inhibitor "this compound" Derivative inhibitor->dpp4 Inhibits insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose Reduces production

References

Unraveling the Mechanism of Action for Phenyl-Pyridine Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Proteolysis Targeting Chimeras (PROTACs) that utilize a core structure similar to "Boc-NHCH2-Ph-Py-NH2". Initial research indicates that this chemical entity is a key component of PROTAC linkers, specifically related to the CBP/p300 degrader XYD198, where a pyrimidine (B1678525) group is present instead of a pyridine. PROTACs represent a revolutionary therapeutic modality that leverages the cell's own protein disposal system to eliminate disease-causing proteins.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with other alternatives, supported by experimental data.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][5][6] Instead of merely inhibiting the target protein, a PROTAC brings the POI into close proximity with an E3 ligase, forming a ternary complex.[2][6][7] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, the cell's protein disposal machinery.[1][8] The PROTAC molecule itself is not degraded and can then proceed to induce the degradation of another target protein, acting in a catalytic manner.[1][9]

The linker, such as the "this compound" moiety, plays a crucial role in the efficacy of a PROTAC. Its length, rigidity, and composition determine the orientation and proximity of the POI and E3 ligase, which in turn affects the stability and efficiency of the ternary complex formation.[2][5][10][11]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., XYD198) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds to POI & E3 Ligase POI Target Protein (POI) (e.g., CBP/p300) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Degraders

The performance of a PROTAC is evaluated by its ability to induce the degradation of the target protein and its subsequent effect on cell viability. Key metrics include the DC50 (the concentration required to degrade 50% of the target protein), Dmax (the maximum percentage of degradation), and the IC50 (the concentration that inhibits 50% of cell viability).

Below is a comparison of XYD198, which contains a linker related to the topic compound, with other notable PROTAC degraders targeting different proteins.

Compound NameTarget Protein(s)E3 Ligase LigandDC50DmaxIC50 (Cell Line)Reference(s)
XYD198 CBP/p300Thalidomide (CRBN)Not explicitly stated, but effective degradation at 10-50 nMNearly complete degradation0.9 nM (MV4;11)[12][13]
ARV-771 BRD2, BRD3, BRD4VHL Ligand< 5 nM> 95%< 1 nM (22Rv1)[14][15][16][17]
dBET1 BRD2, BRD3, BRD4Thalidomide (CRBN)~50 nM> 90%EC50 = 430 nM (MV4;11)[18][19][20]
MJP6412 p300/CBPThalidomide (CRBN)< 100 nM> 90% at 100 nMNanomolar range (VCaP)[21]

XYD198 emerges as a highly potent degrader of the transcriptional coactivators CBP and p300, demonstrating low nanomolar IC50 values in acute myeloid leukemia (AML) cell lines.[13] Its mechanism is confirmed to be dependent on the Cereblon (CRBN) E3 ligase and the proteasome.[12]

ARV-771 is a well-characterized degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[14][22] It utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase and shows exceptional potency in castration-resistant prostate cancer (CRPC) models.[16][17]

dBET1 also targets the BET protein family but, like XYD198, it recruits the CRBN E3 ligase.[19][20] It has demonstrated efficacy in AML cell lines by degrading its target proteins and inducing apoptosis.[18]

MJP6412 is another potent p300/CBP degrader that recruits CRBN. It has shown significant inhibition of tumor growth in prostate cancer models, including those resistant to standard therapies.[21]

Experimental Protocols

To confirm the mechanism of action and quantify the efficacy of PROTACs like XYD198, specific experimental protocols are employed. The following are standard procedures for determining protein degradation and cell viability.

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the levels of the target protein within cells after treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., MV4;11 for XYD198) in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in the appropriate cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

  • Include a vehicle control (e.g., 0.1% DMSO).

  • Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 6, 12, or 24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CBP or anti-p300) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of remaining protein relative to the vehicle control.

  • Plot the percentage of remaining protein against the log of the PROTAC concentration. Use non-linear regression to determine the DC50 and Dmax values.[23][24]

Protocol 2: Cell Viability Assay (IC50 Determination)

This protocol measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

1. Cell Seeding and Treatment:

  • Seed cells in a white, opaque-walled 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with serial dilutions of the PROTAC compound, including a vehicle control.

  • Incubate the plate for the desired duration (e.g., 72 hours).[25]

2. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[26][27]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

3. Data Acquisition and Analysis:

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.

Experimental_Workflow cluster_degradation Protein Degradation Analysis cluster_viability Cell Viability Analysis start_deg 1. Cell Treatment with PROTAC (Dose-Response) lysis 2. Cell Lysis & Protein Quantification start_deg->lysis western 3. Western Blot for Target Protein lysis->western quant_deg 4. Densitometry & Normalization western->quant_deg end_deg Calculate DC50 & Dmax quant_deg->end_deg start_via 1. Cell Treatment with PROTAC (Dose-Response) ctg_assay 2. CellTiter-Glo® Assay start_via->ctg_assay luminescence 3. Measure Luminescence ctg_assay->luminescence end_via Calculate IC50 luminescence->end_via

Workflow for determining PROTAC efficacy.

References

Safety Operating Guide

Proper Disposal of Boc-NHCH2-Ph-Py-NH2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and drug development professionals handling Boc-NHCH2-Ph-Py-NH2 can ensure laboratory safety and regulatory compliance by following these essential disposal procedures. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, minimizing risks and environmental impact.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the chemical properties of its structural components: a tert-butoxycarbonyl (Boc) protecting group, a phenylmethylamine core, and an aminopyridine moiety. Aminopyridines, in particular, are noted for their potential toxicity.[1][2][3][4][5] Therefore, this compound should be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4] An eyewash station and safety shower should be readily accessible.[1][6]

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • Classification: Treat all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids.[1][2] Contact with strong acids can cause the Boc group to be removed, potentially changing the compound's properties and generating gas (carbon dioxide).[7][8]

2. Containerization:

  • Primary Container: Use a dedicated, properly labeled, and chemically compatible container for solid and liquid waste. The original container is often a good choice if it is in good condition.[9] The container must have a secure, leak-proof closure and be kept closed except when adding waste.[9]

  • Contaminated Materials: Solid waste such as contaminated gloves, paper towels, and weighing papers should be collected in a separate, clearly labeled bag or container designated for solid hazardous waste.

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

3. Labeling:

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Content Identification: Clearly write the full chemical name, "this compound," and any other components of the waste mixture on the label. The words "Hazardous Waste" must be prominently displayed.[10][11]

4. Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10] The SAA must be under the control of laboratory personnel.

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of material in case of a leak or spill.[12]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of waste stored in an SAA and the timeframes for its removal.[9]

5. Disposal:

  • Licensed Disposal Vendor: Arrange for the collection of the hazardous waste by a licensed and insured hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.[12]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately for tracking the waste from generation to final disposal.[10]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition, as aminopyridines can be combustible.[1][2]

  • Containment: For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal as hazardous waste.[2] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary

ParameterValueSource
Aminopyridine Hazard Class Toxic, Combustible Solid[1][2]
Incompatible Materials Strong oxidizing agents, Acids[1][2]
Boc Group Lability Acidic conditions (e.g., TFA, HCl)[7][8]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat[2][4][6]

Disposal Workflow

cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in Ventilated Area (Fume Hood) Characterize Characterize as Hazardous Waste WorkArea->Characterize Begin Disposal Process Segregate Segregate from Incompatible Materials Characterize->Segregate Containerize Place in Closed, Compatible Container Segregate->Containerize Label Affix Hazardous Waste Label & Identify Contents Containerize->Label Store Store in Designated SAA with Secondary Containment Label->Store Disposal Arrange Pickup by Licensed Disposal Vendor Store->Disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-NHCH2-Ph-Py-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-NHCH2-Ph-Py-NH2. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The required PPE is detailed below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust conform to ANSI Z87.1 standards to protect against dust and splashes.[1]
Face ShieldRecommended in addition to goggles when a significant splash hazard exists.[1]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1][2]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin.[1][2]
Respiratory Protection Dust Mask/RespiratorRecommended when handling the lyophilized powder to prevent inhalation.[1][2]

II. Operational Plan: Safe Handling and Weighing

Adherence to a strict operational protocol is necessary to maintain the integrity of the compound and the safety of laboratory personnel.

Preparation:

  • Ensure the designated work area, preferably a certified chemical fume hood, is clean and uncluttered.[2]

  • Assemble all necessary equipment and materials before handling the compound.

  • Verify that all required PPE is readily available and in good condition.

Handling Procedure:

  • Don all required PPE as specified in the table above.[2]

  • When weighing the lyophilized powder, perform the task in a designated area with minimal air disturbance to avoid generating dust.[2]

  • Use appropriate tools for transfer and measurement to prevent spillage.

  • After handling, securely seal the container to prevent contamination and exposure.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All solid waste, including contaminated gloves, wipes, and weighing paper, should be placed in a designated, clearly labeled hazardous waste container.

  • Unused compound and solutions should also be collected in a sealed, properly labeled container for chemical waste.[2]

Disposal Procedure:

  • Securely seal the waste container to prevent any leakage.[2]

  • Follow your institution's specific protocols for the collection and disposal of chemical waste.[2]

  • Do not dispose of this compound or its solutions down the public drain.[2]

IV. Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid measures should be taken.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Skin Contact Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

V. Workflow for Safe Handling and Disposal

The following diagram illustrates the step-by-step process for the safe handling and disposal of this compound.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow A Preparation: - Clean work area - Assemble equipment B Don Personal Protective Equipment A->B C Weighing and Handling in Fume Hood B->C D Securely Seal Compound Container C->D E Collect Contaminated Waste in Labeled Container D->E Waste Generation F Collect Unused Compound and Solutions D->F Waste Generation G Seal Waste Container Securely E->G F->G H Follow Institutional Disposal Protocol G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.